Neoaureothin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MFGUEIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28900-27-8 | |
| Record name | Neoaureothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Production of Neoaureothin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin (B8089337), also known as Spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by several species of the bacterial genus Streptomyces.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its broad spectrum of biological activities, including anticancer, antibiotic, antimalarial, nematicidal, and potent anti-HIV properties.[1][3][4][5] The complex structure and potent bioactivities make neoaureothin a valuable target for drug development. This technical guide provides an in-depth overview of its discovery, the producing microbial strains, and detailed methodologies for its fermentation, isolation, purification, and characterization. Furthermore, it explores metabolic engineering strategies for enhancing production yields.
Discovery and Producing Strains
Neoaureothin is a secondary metabolite primarily isolated from soil-dwelling bacteria of the genus Streptomyces, which are renowned as prolific producers of therapeutic agents.[6][7] Key producing organisms identified in the literature include Streptomyces orinoci and Streptomyces spectabilis.[1]
Recent advancements have focused on improving neoaureothin titers through both traditional mutagenesis and modern metabolic engineering techniques. A notable success was achieved by generating a mutant strain, Streptomyces sp. S-N87, which demonstrated significantly enhanced production compared to its parent strain.[3] Additionally, the principles of synthetic biology have been applied to create heterologous production systems. For instance, the neoaureothin biosynthetic gene cluster has been expressed in the model host Streptomyces coelicolor M1152, allowing for controlled and enhanced production through targeted genetic modifications.[8]
Biosynthesis and Metabolic Engineering
As a polyketide, neoaureothin is synthesized through a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC).[2][9] While the specific gene cluster for neoaureothin is a subject of ongoing research, efforts to increase its production have successfully targeted the upstream precursor supply pathways.
A key strategy involves a quorum sensing (QS)-based system to enhance the pool of CoA-derived precursors required for polyketide synthesis.[8] This approach, termed the QS-based metabolic engineering of precursor pool (QMP) system, utilizes a QS-responsive promoter to drive the expression of genes involved in precursor biosynthesis. This self-regulated system increases the availability of building blocks for neoaureothin synthesis without negatively impacting primary metabolism or cell growth, leading to a significant increase in final product yield.[8]
Isolation and Purification Workflow
The isolation of neoaureothin from Streptomyces fermentation broth is a multi-step process designed to separate the target compound from a complex mixture of cellular components and other secondary metabolites.[1] The general workflow is outlined below.
Experimental Protocols
The following sections provide detailed methodologies for each stage of the neoaureothin isolation and purification process.
Protocol 1: Fermentation
This protocol describes the cultivation of a neoaureothin-producing Streptomyces strain.
-
Materials:
-
Neoaureothin-producing Streptomyces strain (e.g., S. spectabilis).
-
Seed culture medium (e.g., Tryptic Soy Broth).
-
Production medium (e.g., Oatmeal agar (B569324) or a custom production medium such as GSS broth).[1][10]
-
Shaker incubator and fermenter.
-
-
Procedure:
-
Prepare a seed culture by inoculating a single colony of the Streptomyces strain into 50 mL of seed medium in a 250 mL flask.[1]
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.[1]
-
Inoculate the production medium with the seed culture at a 2-5% (v/v) ratio.[1][10]
-
For large-scale production, conduct fermentation in a suitable fermenter. For lab-scale, incubate shake-flask cultures at 28-30°C with shaking at 200-250 rpm for 5-7 days.[1]
-
Monitor neoaureothin production using analytical HPLC to determine the optimal harvest time.
-
Protocol 2: Extraction
This protocol details the extraction of neoaureothin from the fermentation broth and mycelium.
-
Materials:
-
Fermentation broth from Protocol 1.
-
Ethyl acetate (B1210297) or n-butanol.[1]
-
High-speed centrifuge and centrifuge bottles.
-
Separatory funnel.
-
Rotary evaporator.
-
-
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.[1]
-
Combine the supernatant (broth) and the mycelial cake for a whole-culture extraction.
-
Add an equal volume of ethyl acetate to the culture material in a separatory funnel.
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction process two more times to maximize recovery.
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude neoaureothin extract.
-
Protocol 3: Purification
This protocol outlines the two-step chromatographic purification of neoaureothin.
-
Materials:
-
Crude neoaureothin extract.
-
Silica gel (60-120 mesh).
-
Chromatography column.
-
Solvents: Chloroform (B151607), Ethyl Acetate.[11]
-
Preparative HPLC system with a C18 column.
-
Solvents: Acetonitrile (B52724), Water (HPLC grade).
-
-
Procedure:
-
Silica Gel Chromatography (Preliminary Purification):
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Pack a chromatography column with silica gel slurried in chloroform.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in chloroform (e.g., 100:0, 90:10, 80:20, etc., v/v).[11]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing neoaureothin.
-
Pool and concentrate the neoaureothin-rich fractions.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Purify the sample using a preparative HPLC system equipped with a reverse-phase C18 column.[1]
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to pure neoaureothin.
-
Evaporate the solvent to obtain the purified compound.
-
-
Protocol 4: Characterization
This protocol describes the confirmation of the identity and purity of the isolated compound.
-
Procedure:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., ESI-MS).[1]
-
Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by acquiring 1H and 13C NMR spectra and comparing the data with published values.[1]
-
UV-Vis Spectroscopy: Obtain the UV-Vis absorption spectrum, which serves as a characteristic fingerprint for the compound's chromophore.[1]
-
Data Presentation
Quantitative data regarding neoaureothin production and characterization are summarized below.
Table 1: Neoaureothin Production Yields from Various Streptomyces Strains
| Strain / Condition | Production Titer | Reference |
| Wild-type Streptomyces spp. | < 200 mg/L | [3][4] |
| Mutant Streptomyces sp. S-N87 (Flask) | 354.8 ± 7.8 mg/L | [3] |
| Mutant Streptomyces sp. S-N87 (150L Fermenter) | 2.27 g/L | [3] |
| Heterologous host (S. coelicolor) with QMP System | ~4-fold increase vs. control | [8] |
Table 2: Physicochemical and Spectroscopic Data for Neoaureothin
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁NO₆ | [2] |
| Molecular Weight | 477.5 g/mol | [2] |
| Monoisotopic Mass | 477.21513771 Da | [2] |
| Appearance | Crystalline solid | [11] |
| Primary Bioactivity | Anti-HIV, Anticancer, Nematicidal | [1][3][12] |
Conclusion
Neoaureothin remains a highly promising natural product for drug discovery, backed by its diverse and potent biological activities. The protocols outlined in this guide provide a comprehensive framework for its reliable isolation and purification from Streptomyces cultures. Furthermore, the successful application of metabolic engineering and strain mutagenesis demonstrates a clear path toward achieving industrially relevant production titers.[3][8] Future research will likely focus on elucidating its complete biosynthetic pathway to enable further rational engineering and the generation of novel, bioactive analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Neoaureothin | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Unconventional Assembly Line: A Technical Guide to the Biosynthesis of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
Neoaureothin (B8089337), a nitroaryl-substituted polyketide metabolite, has garnered significant interest within the scientific community due to its diverse biological activities. Produced by the actinomycete Streptomyces orinoci, this complex natural product is assembled through a fascinating and atypical biosynthetic pathway. This technical guide provides an in-depth exploration of the neoaureothin biosynthetic pathway, detailing the genetic machinery, enzymatic processes, and precursor molecules involved. A key focus is the non-colinear nature of its type I polyketide synthase (PKS), a deviation from the canonical models of polyketide biosynthesis. This document summarizes the available quantitative data, provides an overview of key experimental methodologies, and presents a visual representation of the biosynthetic pathway to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.
Introduction
Neoaureothin is a member of the aureothin (B1665325) family of polyketides, characterized by a p-nitrophenyl group and a polyene chain attached to a γ-pyrone ring. Its biosynthesis is orchestrated by a dedicated gene cluster, designated as 'nor', which has been cloned and sequenced, revealing a close evolutionary relationship to the aureothin ('aur') biosynthetic gene cluster from Streptomyces thioluteus. The primary structural difference between neoaureothin and aureothin lies in the length of the polyene backbone, a direct consequence of the varied programming of their respective polyketide synthases. A remarkable feature of the neoaureothin PKS is its non-colinear architecture, where specific modules are utilized in an iterative fashion, challenging the conventional understanding of modular PKS assembly lines. This guide will dissect the intricate steps of this biosynthetic pathway, from the formation of its unique starter unit to the final tailoring modifications.
The Neoaureothin Biosynthetic Gene Cluster
The neoaureothin biosynthetic gene cluster ('nor') from Streptomyces orinoci spans approximately 39 kb and encodes the complete enzymatic machinery required for neoaureothin synthesis. The organization of the 'nor' cluster is highly homologous to the 'aur' cluster, indicating a shared evolutionary origin. Key genes within the cluster include those encoding the multi-modular type I polyketide synthase, enzymes for the biosynthesis of the p-nitrobenzoic acid starter unit, and tailoring enzymes that modify the polyketide backbone.
The Biosynthetic Pathway of Neoaureothin
The biosynthesis of neoaureothin can be conceptually divided into three main stages: the formation of the starter unit, the assembly of the polyketide chain, and the post-PKS tailoring modifications.
Biosynthesis of the p-Nitrobenzoic Acid (PNBA) Starter Unit
The biosynthesis of neoaureothin is initiated with the unique starter unit, p-nitrobenzoic acid (PNBA). This molecule is derived from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds. The pathway to PNBA proceeds through the intermediate chorismate.
The conversion of chorismate to p-aminobenzoic acid (PABA) is a well-established pathway involving the enzymes PabA, PabB, and PabC.[1][2][3] Subsequently, the amino group of PABA is oxidized to a nitro group to form PNBA. While the specific enzymes responsible for this final oxidation step in the neoaureothin pathway have not been fully characterized, it is proposed to be catalyzed by an N-oxygenase encoded within the 'nor' gene cluster.[4]
Polyketide Chain Assembly by a Non-Colinear Type I PKS
The core of the neoaureothin molecule is assembled by a type I modular polyketide synthase (PKS). Unlike canonical PKS systems where each module is responsible for a single round of chain extension, the neoaureothin PKS exhibits a non-colinear architecture, with iterative use of its first module, NorA.[1]
The assembly process is as follows:
-
Priming: The biosynthesis is initiated by the loading of the p-nitrobenzoyl-CoA starter unit onto the acyl carrier protein (ACP) of the first module.
-
Iterative Elongation by NorA: The first PKS module, NorA, is used iteratively for the first two rounds of chain elongation, incorporating a methylmalonyl-CoA extender unit in each cycle.[1]
-
Further Elongation: The growing polyketide chain is then passed to subsequent modules, NorB and NorC, which incorporate one molecule of malonyl-CoA and then another molecule of methylmalonyl-CoA, respectively.
-
Final Elongation Cycles: The pathway continues with further elongation steps, ultimately leading to the full-length polyketide chain. The exact number of subsequent elongation cycles and the modules involved contribute to the characteristic length of the neoaureothin polyene backbone.
The domain organization of the initial PKS modules is crucial for this process. Each module contains a set of enzymatic domains, including a ketosynthase (KS), an acyltransferase (AT) that selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein (ACP) that holds the growing polyketide chain. Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), are responsible for processing the β-keto group formed after each condensation reaction.
Post-PKS Tailoring Modifications
Following the assembly of the polyketide chain, the molecule is released from the PKS and undergoes a series of tailoring modifications to yield the final neoaureothin structure. These reactions are catalyzed by enzymes encoded within the 'nor' gene cluster and include:
-
O-methylation: An O-methyltransferase, designated NorI, is responsible for the methylation of a hydroxyl group on the γ-pyrone ring.
-
Oxidation: A cytochrome P450 monooxygenase, NorH, catalyzes a key oxidation reaction, contributing to the final structure of the molecule. The exact position and nature of this oxidation are critical for the biological activity of neoaureothin.
Quantitative Data
Quantitative data on the biosynthesis of neoaureothin is crucial for optimizing its production and for metabolic engineering efforts. While detailed enzyme kinetic data for the 'nor' pathway enzymes are not extensively available in the public domain, studies on the heterologous expression of the neoaureothin gene cluster have provided valuable insights into production yields.
A study focused on improving neoaureothin production in the heterologous host Streptomyces coelicolor M1152 demonstrated a significant increase in titer through metabolic engineering of the precursor supply. By implementing a quorum sensing-based regulatory system, the productivity of neoaureothin was increased by up to 4-fold.[5]
| Host Strain | Engineering Strategy | Fold Increase in Production | Reference |
| Streptomyces coelicolor M1152 | Quorum sensing-based metabolic engineering of precursor pool | up to 4-fold | [5] |
Further research is required to obtain more detailed quantitative data, including specific production titers (e.g., in mg/L), enzyme kinetic parameters (Km, kcat), and precursor uptake rates, to enable more precise metabolic modeling and strain engineering.
Experimental Protocols
The elucidation of the neoaureothin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below is a summary of the key experimental methodologies employed.
Cloning of the Neoaureothin Biosynthetic Gene Cluster
The large size of polyketide synthase gene clusters presents a challenge for cloning. The 'nor' gene cluster was likely cloned using a cosmid or BAC (Bacterial Artificial Chromosome) library-based approach.
General Protocol Outline:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from Streptomyces orinoci.
-
Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a cosmid or BAC vector to generate a genomic library.
-
Library Screening: The library is screened using a labeled DNA probe derived from a homologous PKS gene (e.g., from the 'aur' cluster) or a probe designed based on a conserved PKS domain sequence.
-
Cosmid/BAC Sequencing and Assembly: Positive clones are sequenced, and the overlapping sequences are assembled to reconstruct the entire gene cluster.
Heterologous Expression
To confirm the function of the cloned gene cluster and to facilitate production and engineering, the 'nor' cluster is expressed in a heterologous host, typically a well-characterized Streptomyces strain such as Streptomyces coelicolor or Streptomyces lividans.
General Protocol Outline:
-
Vector Construction: The entire 'nor' gene cluster is subcloned into a suitable Streptomyces expression vector.
-
Host Transformation: The expression vector is introduced into the heterologous host via conjugation or protoplast transformation.
-
Cultivation and Fermentation: The recombinant strain is cultivated under conditions optimized for secondary metabolite production.
-
Metabolite Analysis: The culture broth and mycelium are extracted with an organic solvent, and the extract is analyzed by HPLC and mass spectrometry to detect the production of neoaureothin.
Gene Knockout and Complementation
To determine the function of individual genes within the 'nor' cluster, targeted gene knockout experiments are performed.
General Protocol Outline:
-
Construction of a Gene Replacement Cassette: A cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.
-
Transformation and Homologous Recombination: The gene replacement cassette is introduced into the Streptomyces host, and double-crossover homologous recombination events are selected for, resulting in the replacement of the target gene with the resistance cassette.
-
Phenotypic Analysis: The mutant strain is analyzed for its ability to produce neoaureothin or any intermediates.
-
Complementation: The function of the knocked-out gene is confirmed by reintroducing a wild-type copy of the gene on a plasmid and observing the restoration of neoaureothin production.
Visualizing the Pathway and Experimental Workflows
To provide a clear and concise representation of the complex processes involved in neoaureothin biosynthesis and its investigation, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthetic pathway of Neoaureothin.
Caption: Experimental workflow for studying neoaureothin biosynthesis.
Conclusion
The biosynthetic pathway of neoaureothin provides a compelling example of the evolutionary diversification of polyketide biosynthesis. The non-colinear nature of its PKS assembly line, particularly the iterative use of the NorA module, highlights the flexibility and adaptability of these enzymatic systems. A thorough understanding of this pathway, from the biosynthesis of its unique starter unit to the final tailoring steps, is essential for harnessing its full potential. The methodologies outlined in this guide provide a framework for the continued investigation of this and other complex natural product biosynthetic pathways. Further research focusing on the detailed biochemical characterization of the pathway's enzymes and the optimization of heterologous production systems will be critical for the development of neoaureothin and its analogs as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategy for Cloning Large Gene Assemblages as Illustrated Using the Phenylacetate and Polyhydroxyalkanoate Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multiplasmid approach to preparing large libraries of polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin (B8089337), also known as spectinabilin, is a polyketide natural product with a complex and well-defined chemical architecture.[1][2] This guide provides a comprehensive overview of its chemical structure, including its precise stereochemistry, which is crucial for its biological activity. It summarizes key quantitative data on its diverse biological effects, details relevant experimental protocols for its study, and visually represents its biosynthetic pathway. This document is intended to serve as a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
Neoaureothin is a member of the γ-pyrone polyketide family.[3][4] Its molecular formula is C₂₈H₃₁NO₆.[1] The systematic IUPAC name for neoaureothin is 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one.[1]
This nomenclature precisely defines the stereochemical configuration of the molecule:
-
(2R) : The chiral center at the C2 position of the oxolane (tetrahydrofuran) ring has an R configuration.
-
(4Z) : The exocyclic double bond at the C4 position of the oxolane ring has a Z (Zusammen) configuration.
-
(2E, 4E, 6E) : The three double bonds within the heptatrienylidene side chain all possess an E (Entgegen) configuration.
The presence of a p-nitrophenyl group is a key structural feature, and the molecule possesses a complex polyene chain attached to a pyranone ring system.[1][4]
Chemical Structure of Neoaureothin:
Caption: 2D representation of the chemical structure of neoaureothin.
Quantitative Biological Activity Data
Neoaureothin and its derivatives exhibit a range of biological activities, including anti-HIV, antimalarial, anticancer, antifungal, and nematicidal properties.[1][2][3][4][5][6] The following tables summarize the available quantitative data for these activities.
Table 1: Anti-HIV and Cytotoxic Activity of Neoaureothin Derivative (Compound #7) [3][4]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC₉₀ | <45 nM |
| Compound #7 | Cytotoxicity | Not Specified | - | CC₅₀ | >10 µM |
Note: Compound #7 is a synthetic derivative of neoaureothin where the p-nitrophenyl moiety is replaced by a 4-trifluoromethylphenyl group, showing improved anti-HIV activity and cellular safety.[4]
Table 2: Antimalarial and Nematicidal Activity of Neoaureothin (Spectinabilin)
| Activity | Organism | Assay Type | Parameter | Value | Reference |
| Antimalarial | Plasmodium falciparum K1 | Microculture Radioisotope | IC₅₀ | 0.0050 ± 0.0010 µg/mL | [3] |
| Nematicidal | Caenorhabditis elegans L1 | Mortality Assay | IC₅₀ | 2.948 µg/mL (at 24h) | [5] |
Table 3: Anticancer Activity of a Related Neoaureothin Isomer
| Compound | Cancer Cell Line | Assay Type | Parameter | Value | Reference |
| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | IC₅₀ | 30 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of neoaureothin and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
A generalized protocol for the structural elucidation of neoaureothin using NMR spectroscopy is as follows:[1]
-
Sample Preparation:
-
Ensure the neoaureothin sample is of high purity (>95%), purified by a method such as high-performance liquid chromatography (HPLC).
-
Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. A standard pulse program (e.g., 'zgpg30') can be used with a spectral width of 0-220 ppm and a sufficient number of scans (1024-4096 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for confirming the stereochemistry.
-
Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)[4][7]
-
Cell Culture: Culture LC5-RIC cells (a human T-cell line highly susceptible to HIV and containing a DsRed1 fluorescent reporter gene activated upon infection) in microtiter plates.
-
Compound Addition: Add the test compounds (neoaureothin or its derivatives) to the cell cultures.
-
HIV Inoculation: Within 30 minutes of compound addition, infect the cells with a preparation of HIV.
-
Incubation: Incubate the cultures for 48 hours to allow for viral replication and reporter gene expression.
-
Quantification: Measure the fluorescence intensity of the DsRed1 reporter protein to quantify the level of HIV infection.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Cytotoxicity Assay (MTT Assay)[3][7]
-
Cell Seeding: Seed target cells (e.g., TZM-bl, MT-4, or PBMCs) into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of neoaureothin in cell culture medium and add to the cells. The final DMSO concentration should be kept low (e.g., below 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the half-maximal cytotoxic concentration (CC₅₀).
Antimalarial Activity Assay (Microculture Radioisotope Technique)[3]
-
Parasite Culture: Culture Plasmodium falciparum (e.g., K1 multidrug-resistant strain) in vitro.
-
Compound Addition: Add various concentrations of the test compound to the parasite cultures.
-
Radiolabel Incorporation: Add [³H]hypoxanthine to the cultures.
-
Incubation: Incubate the cultures to allow for parasite growth and incorporation of the radiolabel.
-
Harvesting and Scintillation Counting: Harvest the parasites and measure the amount of incorporated [³H]hypoxanthine using a scintillation counter.
-
Data Analysis: Determine the concentration that causes a 50% reduction in parasite growth (IC₅₀) by comparing the radioactivity in treated and untreated cultures.
Biosynthetic Pathway
Neoaureothin is synthesized via a type I polyketide synthase (PKS) pathway.[1][4] The biosynthesis begins with the formation of the starter unit, p-nitrobenzoic acid (pNBA), from chorismate. The pNBA is then loaded onto the PKS and undergoes several rounds of elongation with malonyl-CoA and methylmalonyl-CoA extender units, followed by reduction and dehydration steps. The polyketide chain is then cyclized to form the pyranone ring, and subsequent tailoring enzymes, including a monooxygenase, catalyze the formation of the tetrahydrofuran (B95107) ring to yield the final neoaureothin molecule.[1]
Caption: Proposed biosynthetic pathway of neoaureothin.
Conclusion
Neoaureothin is a structurally complex and biologically active natural product with significant potential for drug development, particularly in the areas of antiviral and antimalarial research. Its well-defined stereochemistry is a critical determinant of its biological function. This guide provides a foundational technical overview to aid researchers in their efforts to understand, synthesize, and exploit the therapeutic potential of neoaureothin and its analogs. Further research into its specific molecular targets and mechanisms of action will be crucial for its advancement as a clinical candidate.
References
- 1. Spectinabilin - Wikipedia [en.wikipedia.org]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Potent In Vitro Antimalarial Activity of Metacycloprodigiosin Isolated from Streptomyces spectabilis BCC 4785 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-colinear polyketide biosynthesis in the aureothin and neoaureothin pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Neoaureothin: A Technical Guide for Researchers
An In-depth Analysis of the NMR and Mass Spectrometry Data of a Promising Polyketide Natural Product
Neoaureothin (B8089337), a polyketide natural product also known as spectinabilin, has garnered significant interest in the scientific community due to its notable biological activities. The structural elucidation of this complex molecule is paramount for understanding its mode of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the spectroscopic data of neoaureothin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support researchers in drug discovery and development.
Spectroscopic Data
The structural characterization of neoaureothin, with the molecular formula C₂₈H₃₁NO₆, relies heavily on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.[1] The data presented herein has been compiled from seminal studies on the isolation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of neoaureothin are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: ¹H NMR Spectroscopic Data of Neoaureothin (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of Neoaureothin (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is crucial for confirming the elemental composition of neoaureothin. The primary ionization technique used is often Electrospray Ionization (ESI).
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data of Neoaureothin
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Calculated value for C₂₈H₃₂NO₆⁺ | Data not available in search results |
| [M+Na]⁺ | Calculated value for C₂₈H₃₁NNaO₆⁺ | Data not available in search results |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on established methodologies for the analysis of natural products like neoaureothin.
Isolation and Purification
Neoaureothin is a secondary metabolite produced by certain strains of Streptomyces. The typical isolation procedure involves:
-
Fermentation: Culturing the producing microorganism in a suitable nutrient medium to promote the biosynthesis of neoaureothin.
-
Extraction: Extraction of the culture broth and/or mycelium with an organic solvent, such as ethyl acetate.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography (e.g., silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC), to isolate pure neoaureothin.
NMR Spectroscopy
-
Sample Preparation: A sample of pure neoaureothin (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignments.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of purified neoaureothin is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts. The high resolution and mass accuracy of the instrument allow for the precise determination of the elemental composition.
Workflow for Spectroscopic Analysis
The logical flow of experiments for the spectroscopic characterization of neoaureothin is crucial for a comprehensive structural elucidation.
This guide provides a foundational understanding of the spectroscopic data and analytical methodologies pertinent to neoaureothin. For researchers engaged in the study of this and related natural products, a thorough application of these techniques is indispensable for accurate structural confirmation and to propel further investigations into its promising biological activities.
References
Unraveling the Enigma: A Technical Guide to the Antibiotic Mechanism of Action of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin, a polyketide metabolite primarily recognized for its potent anti-HIV activity, presents a compelling yet underexplored profile as an antibacterial agent. Belonging to the aureothin (B1665325) family of natural products produced by Streptomyces species, its specific mechanism of action against bacteria remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of related compounds, outlines potential mechanisms of antibacterial action based on established antibiotic targets, and provides a comprehensive framework of experimental protocols necessary to fully elucidate its function. The significant knowledge gap surrounding Neoaureothin's antibacterial properties highlights a critical area for future research and development in the quest for novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial compounds with unique mechanisms of action. Natural products, particularly those derived from microorganisms like Streptomyces, have historically been a rich source of antibiotics. Neoaureothin, a γ-pyrone polyketide, has garnered considerable attention for its strong inhibitory effects against the Human Immunodeficiency Virus (HIV). However, early reports on the broader aureothin class of compounds suggest a wider spectrum of biological activities, including antibacterial and antifungal properties. Despite this, the specific molecular interactions and cellular pathways through which Neoaureothin exerts its antibacterial effects are not well-documented. This guide aims to provide a detailed overview of plausible mechanisms and a structured approach for their experimental validation.
Known Biological Activities and Chemical Structure
Neoaureothin is structurally characterized by a polyketide chain featuring a distinctive γ-pyrone ring. While its anti-HIV mechanism has been investigated, detailing inhibition of viral replication, its antibacterial action lacks such clarity. The broader family of aureothin-type compounds has been noted for antimicrobial potential, but specific target elucidation is sparse.
Hypothetical Antibacterial Mechanisms of Action
Based on the common targets of existing antibiotics and the chemical nature of polyketides, several potential mechanisms of action for Neoaureothin can be postulated. These hypotheses provide a foundational framework for future investigation.
Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall, composed primarily of peptidoglycan, is a critical structure for bacterial survival and a well-established target for many antibiotics.
-
Potential Target: Enzymes involved in the biosynthesis of peptidoglycan precursors or the cross-linking of the peptidoglycan layer.
-
Hypothesized Interaction: Neoaureothin could potentially bind to and inhibit key enzymes such as transpeptidases (Penicillin-Binding Proteins, PBPs), transglycosylases, or enzymes involved in the synthesis of lipid II, the peptidoglycan precursor.
Disruption of Protein Synthesis
The bacterial ribosome (70S) is a validated target for a diverse range of antibiotics that selectively inhibit protein synthesis in prokaryotes.
-
Potential Target: The 30S or 50S ribosomal subunits.
-
Hypothesized Interaction: Neoaureothin might interfere with various stages of protein synthesis, including the binding of aminoacyl-tRNA to the A-site, the peptidyl transferase reaction, or the translocation of the ribosome along the mRNA.
Interference with Nucleic Acid Replication and Repair
DNA replication and repair are essential processes for bacterial proliferation, and their inhibition leads to bacterial cell death.
-
Potential Target: Key enzymes in the DNA replication machinery, such as DNA gyrase, topoisomerase IV, or DNA polymerases.
-
Hypothesized Interaction: Neoaureothin could act as an inhibitor of these enzymes, preventing the proper unwinding, replication, or segregation of the bacterial chromosome.
Inhibition of ATP Synthase
The bacterial F1Fo-ATP synthase is a crucial enzyme for energy production and has emerged as a promising target for novel antibiotics.
-
Potential Target: The F1 or Fo subunits of the ATP synthase complex.
-
Hypothesized Interaction: Neoaureothin could bind to components of the ATP synthase, disrupting the proton motive force and inhibiting ATP production, leading to cellular energy depletion.
Disruption of Bacterial Membrane Integrity
The bacterial cell membrane is vital for maintaining cellular homeostasis. Its disruption can lead to leakage of cellular contents and cell death.
-
Potential Target: The lipid bilayer of the bacterial membrane.
-
Hypothesized Interaction: As a lipophilic molecule, Neoaureothin could potentially insert into the bacterial membrane, altering its fluidity and permeability, leading to depolarization and eventual lysis.
Quantitative Data Summary
Due to the limited research on Neoaureothin's antibacterial properties, a comprehensive table of quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria, is not available in the current literature. The following table is a template that should be populated as experimental data becomes available.
| Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) | Target Inhibition (Ki, nM) | Reference |
| Staphylococcus aureus | Data not available | Data not available | Data not available | |
| Bacillus subtilis | Data not available | Data not available | Data not available | |
| Escherichia coli | Data not available | Data not available | Data not available | |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available |
Detailed Experimental Protocols for Mechanism of Action Elucidation
To systematically investigate the antibacterial mechanism of action of Neoaureothin, a series of well-defined experiments are required.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Objective: To determine the potency of Neoaureothin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Methodology:
-
Bacterial Strains: A panel of reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates should be used.
-
Culture Conditions: Bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth) to mid-log phase.
-
Assay: A broth microdilution method is performed in 96-well plates. Serial dilutions of Neoaureothin are incubated with a standardized bacterial inoculum.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after 18-24 hours of incubation at 37°C. For MBC, an aliquot from wells with no visible growth is plated on agar (B569324) plates to determine the lowest concentration that kills 99.9% of the initial inoculum.
-
Macromolecular Synthesis Assays
-
Objective: To determine if Neoaureothin inhibits the synthesis of DNA, RNA, protein, or cell wall components.
-
Methodology:
-
Bacterial Culture: Grow the target bacterium to early- to mid-logarithmic phase.
-
Treatment: Aliquots of the culture are treated with Neoaureothin at a concentration of 5-10x MIC. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, vancomycin (B549263) for cell wall synthesis) should be run in parallel.
-
Radiolabeling: At various time points post-treatment, add radiolabeled precursors for each macromolecule:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine
-
-
Precipitation and Scintillation Counting: After a short incubation with the radiolabel, the reactions are stopped, and the macromolecules are precipitated (e.g., with trichloroacetic acid), collected on filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The rate of incorporation of the radiolabeled precursor in the presence of Neoaureothin is compared to the untreated control.
-
Bacterial Cytological Profiling (BCP)
-
Objective: To observe morphological changes in bacteria upon treatment with Neoaureothin, which can be indicative of its mechanism of action.
-
Methodology:
-
Bacterial Culture and Treatment: Treat bacteria with Neoaureothin at sub-MIC and MIC concentrations.
-
Staining: Stain the cells with fluorescent dyes that label specific cellular components:
-
Membrane: FM4-64
-
DNA (Nucleoid): DAPI
-
Cell Wall: Wheat Germ Agglutinin conjugated to a fluorescent dye.
-
-
Microscopy: Visualize the stained cells using fluorescence microscopy.
-
Analysis: Compare the morphology of Neoaureothin-treated cells to untreated cells and cells treated with control antibiotics. Specific morphological changes are characteristic of different mechanisms of action (e.g., cell filamentation for DNA synthesis inhibitors, cell lysis for cell wall synthesis inhibitors).
-
Target Identification Assays
-
Objective: To identify the specific molecular target of Neoaureothin.
-
Methodology - Affinity Chromatography:
-
Immobilization: Covalently attach Neoaureothin to a solid support (e.g., agarose (B213101) beads).
-
Lysate Preparation: Prepare a whole-cell lysate from the target bacterium.
-
Binding: Incubate the lysate with the Neoaureothin-conjugated beads to allow for binding of target proteins.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Visualizations
Experimental Workflow for Mechanism of Action Determination
Caption: General workflow for elucidating the antibacterial mechanism of action of Neoaureothin.
Hypothetical Signaling Pathway of Cell Wall Synthesis Inhibition
Caption: Postulated inhibition of bacterial cell wall synthesis by Neoaureothin.
Logical Relationship of Potential Bacterial Targets
Caption: Potential primary bacterial targets for the antibiotic action of Neoaureothin.
Conclusion and Future Directions
Neoaureothin remains a molecule of significant interest, primarily due to its established anti-HIV properties. However, its potential as an antibacterial agent is a largely untapped area of research. This technical guide has outlined the hypothetical mechanisms by which Neoaureothin might exert its antibacterial effects and has provided a robust framework of experimental protocols to systematically investigate these possibilities. The elucidation of a novel mechanism of action for Neoaureothin could have profound implications for the development of new antibiotics to combat drug-resistant pathogens. Future research should prioritize the systematic screening of Neoaureothin against a diverse panel of bacteria, followed by the detailed mechanistic studies outlined herein. Such efforts will be crucial in determining the true potential of Neoaureothin as a lead compound in antibacterial drug discovery.
Neoaureothin: A Potential Androgen Receptor Antagonist for Prostate Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential of neoaureothin (B8089337) as an androgen receptor (AR) antagonist. It is important to note that, to date, there is no direct scientific literature detailing the AR antagonist activity of neoaureothin. This guide is intended to be a speculative and forward-looking resource for the scientific community, outlining the rationale for investigating neoaureothin in this context and providing the necessary experimental framework for such an endeavor.
Introduction
The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer.[1] Therapies targeting the AR signaling pathway are a cornerstone of prostate cancer treatment.[1] However, the emergence of resistance to current AR-targeted therapies necessitates the discovery of novel antagonists with different mechanisms of action.[1]
Neoaureothin, a polyketide metabolite produced by Streptomyces species, has garnered interest for its potential anticancer properties.[2] Structurally similar to aureothin, which is known to induce apoptosis in cancer cells, neoaureothin presents an intriguing candidate for investigation as a potential AR antagonist.[2] This technical guide will explore the hypothetical basis for neoaureothin's activity against the AR, provide detailed experimental protocols to test this hypothesis, and present a framework for data interpretation.
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins.[3] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus.[3] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes that promote prostate cancer cell growth and survival.[1]
Visualizing the Androgen Receptor Signaling Pathway
Caption: A simplified diagram of the androgen receptor signaling pathway.
Hypothetical Mechanism of Neoaureothin as an AR Antagonist
While no direct evidence exists, we can hypothesize several potential mechanisms by which neoaureothin could act as an AR antagonist based on the mechanisms of other known antagonists:
-
Competitive Binding: Neoaureothin may bind to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of androgens.
-
Allosteric Inhibition: It might bind to a site other than the LBD, inducing a conformational change that prevents AR activation.
-
Inhibition of Nuclear Translocation: Neoaureothin could interfere with the cellular machinery responsible for transporting the AR into the nucleus.
-
Disruption of AR-DNA Binding: It may prevent the activated AR from binding to AREs on the DNA.
Computational docking studies could provide initial insights into the potential binding of neoaureothin to the AR.[4][5][6]
Experimental Protocols for Evaluating Neoaureothin's AR Antagonist Activity
To rigorously test the hypothesis that neoaureothin is an AR antagonist, a series of in vitro assays are required.
Androgen Receptor Binding Assay
This assay determines if neoaureothin can directly compete with a known androgen for binding to the AR.
Principle: A radiolabeled androgen (e.g., ³H-mibolerone) is incubated with a source of AR (e.g., prostate cancer cell lysates) in the presence of varying concentrations of neoaureothin. The amount of radioligand displaced by neoaureothin is measured to determine its binding affinity.
Methodology:
-
Preparation of AR Source: Prepare cytosol extracts from AR-positive prostate cancer cells (e.g., LNCaP).
-
Competitive Binding Incubation: In a 96-well plate, incubate the AR-containing cytosol with a fixed concentration of ³H-mibolerone and a serial dilution of neoaureothin (or a known AR antagonist as a positive control, and DMSO as a vehicle control).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method like hydroxylapatite precipitation or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of neoaureothin to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
AR-Dependent Reporter Gene Assay
This assay assesses the ability of neoaureothin to inhibit AR-mediated gene transcription.
Principle: AR-positive cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter). The cells are then treated with an androgen to induce luciferase expression, and the inhibitory effect of neoaureothin is measured.
Methodology:
-
Cell Culture and Transfection: Culture AR-positive cells (e.g., LNCaP) and transfect them with the reporter plasmid.
-
Treatment: Treat the transfected cells with a fixed concentration of DHT (to stimulate AR activity) and varying concentrations of neoaureothin.
-
Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and plot the percentage of AR activity against the log concentration of neoaureothin to determine the IC50 value.
Androgen-Regulated Gene Expression Analysis
This experiment verifies the effect of neoaureothin on the expression of endogenous AR target genes.
Principle: The expression levels of well-known AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2), are quantified in the presence of an androgen and neoaureothin.
Methodology:
-
Cell Treatment: Treat AR-positive prostate cancer cells (e.g., LNCaP) with DHT and varying concentrations of neoaureothin.
-
RNA Extraction and qRT-PCR: After treatment, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of KLK3, TMPRSS2, and a housekeeping gene for normalization.
-
Protein Analysis (Western Blot): Lyse the treated cells and perform Western blot analysis to detect the protein levels of PSA and AR.
-
Data Analysis: Analyze the relative changes in gene and protein expression in response to neoaureothin treatment.
Cell Proliferation Assay
This assay determines the effect of neoaureothin on the proliferation of androgen-dependent prostate cancer cells.
Principle: The growth of androgen-dependent prostate cancer cells, such as LNCaP, is stimulated by androgens. An AR antagonist is expected to inhibit this androgen-induced proliferation.
Methodology:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate in a steroid-depleted medium.
-
Treatment: Treat the cells with DHT and varying concentrations of neoaureothin.
-
Proliferation Measurement: After several days of incubation, measure cell viability using an appropriate method, such as the MTT assay or a commercially available cell proliferation kit.
-
Data Analysis: Plot cell viability against the log concentration of neoaureothin to determine its effect on androgen-driven cell growth.
Visualizing the Experimental Workflow
Caption: A workflow for screening neoaureothin as a potential AR antagonist.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison with known AR antagonists.
Table 1: Hypothetical Androgen Receptor Binding Affinity of Neoaureothin
| Compound | IC50 (nM) | Ki (nM) |
| Neoaureothin | To be determined | To be determined |
| Bicalutamide (Control) | ~150 | ~80 |
| Enzalutamide (Control) | ~20 | ~10 |
Note: IC50 and Ki values for control compounds are approximate and can vary based on experimental conditions.
Table 2: Hypothetical Inhibition of AR-Mediated Transcription by Neoaureothin
| Compound | Reporter Gene Assay IC50 (nM) | PSA mRNA Inhibition IC50 (nM) |
| Neoaureothin | To be determined | To be determined |
| Bicalutamide (Control) | ~500 | ~700 |
| Enzalutamide (Control) | ~30 | ~50 |
Note: IC50 values for control compounds are approximate and can vary based on the specific cell line and reporter construct used.
Conclusion and Future Directions
While the potential of neoaureothin as an androgen receptor antagonist is currently speculative, its structural characteristics and known anticancer properties warrant further investigation. The experimental framework outlined in this technical guide provides a clear path for researchers to systematically evaluate this hypothesis. Should neoaureothin demonstrate significant AR antagonist activity, further studies, including in vivo efficacy in prostate cancer xenograft models and pharmacokinetic and toxicological profiling, would be essential next steps in its development as a potential therapeutic agent for prostate cancer. The exploration of natural products like neoaureothin continues to be a promising avenue for the discovery of novel anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. abeomics.com [abeomics.com]
- 4. In Silico discovery of novel androgen receptor inhibitors for prostate cancer therapy using virtual screening, molecular docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Based docking studies towards exploring potential anti-androgen activity of selected phytochemicals against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cytotoxic Activity of Neoaureothin in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide metabolite produced by several Streptomyces species, has garnered scientific interest for its potential therapeutic applications, including its anticancer properties. This technical guide provides a comprehensive overview of the current understanding of Neoaureothin's cytotoxic activity against various cancer cell lines. While research on Neoaureothin is ongoing, this document synthesizes available data on its efficacy, outlines detailed experimental protocols for its evaluation, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.
Data Presentation: Cytotoxic Activity of Neoaureothin and its Analogs
Quantitative data on the cytotoxic effects of Neoaureothin against a wide range of cancer cell lines remains limited in publicly available literature. However, studies on its structural analog, Aureothin, and related compounds provide valuable insights into its potential potency. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 Value (µM) |
| Alloaureothin | HT1080 | Human Fibrosarcoma | 30[1] |
| Neoaureothin | Various | - | Data not available[1] |
| Aureothin | Various | - | Data not available[1] |
Note: The table will be updated as more specific IC50 data for Neoaureothin becomes available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxic activity of Neoaureothin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Neoaureothin stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Neoaureothin in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Neoaureothin. Include a vehicle control (medium with the solvent used to dissolve Neoaureothin) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the Neoaureothin concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Neoaureothin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of Neoaureothin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cell lines
-
Neoaureothin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Culture cells and treat with Neoaureothin for the desired time period.
-
Cell Harvesting: Collect cells, including both floating and adherent populations.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: General experimental workflow for IC50 determination using the MTT assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Signaling Pathways
While the precise signaling pathways modulated by Neoaureothin in cancer cells are not yet fully elucidated, the PI3K/Akt and MAPK pathways are common targets for anticancer agents and represent plausible mechanisms for Neoaureothin's activity.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Neoaureothin.
Caption: Potential modulation of the MAPK signaling pathway by Neoaureothin.
Conclusion
Neoaureothin presents a promising avenue for the development of novel anticancer therapies. While comprehensive data on its cytotoxic activity across a broad spectrum of cancer cell lines are still emerging, the methodologies and potential mechanisms of action outlined in this guide provide a solid foundation for future research. Further investigation into the specific molecular targets and signaling pathways affected by Neoaureothin will be crucial in realizing its full therapeutic potential. This guide serves as a starting point for researchers dedicated to advancing our understanding of this intriguing natural product and its role in cancer treatment.
References
An In-depth Technical Guide to the Natural Sources and Production of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin (B8089337), also known as Spectinabilin, is a nitroaryl-substituted polyketide metabolite of significant scientific interest due to its diverse and potent biological activities. Exhibiting anticancer, antibiotic, antimalarial, and nematicidal properties, this complex natural product holds considerable promise for the development of novel therapeutics.[1] Neoaureothin is primarily produced by various species of Gram-positive bacteria belonging to the genus Streptomyces, which are renowned for their prolific capacity to synthesize a wide array of secondary metabolites.[2] This technical guide provides a comprehensive overview of the natural sources of Neoaureothin, detailed methodologies for its production and purification, and an exploration of its biosynthetic and regulatory pathways.
Natural Producers of Neoaureothin
The principal natural sources of Neoaureothin are species within the genus Streptomyces, most notably Streptomyces orinoci and Streptomyces spectabilis.[1] These filamentous bacteria are ubiquitous in soil and marine environments and are a cornerstone of natural product discovery.
Prominent Producing Strains:
-
Streptomyces spectabilis : This species is a well-documented producer of Neoaureothin. The type strain, Streptomyces spectabilis ATCC 27465 (also cataloged as DSM 40512), is a mesophilic, spore-forming bacterium known for producing various antibiotic compounds.[3][4][5]
-
Streptomyces orinoci : This species is another primary source from which Neoaureothin has been isolated.
-
Streptomyces sp. AN091965 : A strain that has been the subject of mutagenesis studies to enhance Neoaureothin production.
-
Streptomyces coelicolor M1152 : While not a natural high-producer, this strain has been successfully engineered as a heterologous host for Neoaureothin production, demonstrating the potential for genetic manipulation to improve yields.[6]
Quantitative Production of Neoaureothin
The yield of Neoaureothin from wild-type Streptomyces strains is often low, presenting a challenge for large-scale production and clinical development. Consequently, significant research has focused on strain improvement and fermentation optimization to enhance productivity.
| Strain | Production Titer (mg/L) | Cultivation Conditions | Reference |
| Streptomyces sp. AN091965 (Parental Strain) | 37.6 ± 5.6 | Flask Culture | |
| Streptomyces sp. S-N87 (Mutant Strain) | 354.8 ± 7.8 | Flask Culture | |
| Streptomyces coelicolor M1152 (Heterologous Host) | Not specified, but a 4-fold increase over the baseline was achieved. | Quorum sensing-based metabolic engineering | [6] |
Experimental Protocols
I. Fermentation for Neoaureothin Production
This protocol outlines the general procedure for the cultivation of Streptomyces species to produce Neoaureothin.
Materials:
-
Neoaureothin-producing Streptomyces strain (e.g., Streptomyces spectabilis ATCC 27465)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Oatmeal agar (B569324) or a custom production medium)
-
Shaker incubator
-
Fermenter (for large-scale production)
Procedure:
-
Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL flask.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until dense growth is observed.[1]
-
Inoculation of Production Medium: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio.[1]
-
Shake-Flask Cultivation: For small-scale production, incubate the inoculated production medium at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days.[1]
-
Fermenter Cultivation (Large-Scale): For larger-scale production, maintain the culture in a fermenter at 28-30°C. Control pH at approximately 7.0 and ensure adequate dissolved oxygen levels.
-
Monitoring and Harvest: Periodically, aseptically remove a small sample of the culture broth, extract it with an equal volume of ethyl acetate (B1210297), and analyze the organic extract by HPLC to monitor Neoaureothin production. Harvest the culture when the production of Neoaureothin reaches its maximum level.[1]
II. Extraction of Crude Neoaureothin
This protocol describes the extraction of Neoaureothin from the fermentation broth and mycelium.
Materials:
-
Fermentation broth from the previous protocol
-
Ethyl acetate or n-butanol
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelium and Broth: Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.[1]
-
Solvent Extraction: The supernatant (broth) and the mycelial pellet can be extracted together or separately. Combine them and add an equal volume of ethyl acetate or n-butanol.[1]
-
Vigorous Mixing: Shake the mixture vigorously for 30-60 minutes to ensure the complete transfer of Neoaureothin into the organic phase.[1]
-
Phase Separation (for broth extraction): If extracting from the broth, transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate. Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.[1]
-
Mycelium Extraction: If extracting from the mycelial pellet, filter the mixture to separate the organic solvent from the solid residue. Wash the residue with fresh solvent.
-
Concentration: Pool all the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator. Ensure the temperature is kept below 40°C to prevent degradation of the compound.[1]
III. Purification of Neoaureothin
This multi-step protocol outlines the purification of Neoaureothin from the crude extract.
A. Preliminary Purification by Silica (B1680970) Gel Column Chromatography
Materials:
-
Crude Neoaureothin extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient system (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis of Fractions: Analyze the collected fractions for the presence of Neoaureothin using Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing the compound of interest.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a Neoaureothin-enriched fraction.
B. Final Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Neoaureothin-enriched fraction
-
HPLC system with a UV detector
-
Preparative or semi-preparative reverse-phase C18 column
-
Mobile phase solvents (HPLC grade, e.g., acetonitrile (B52724) and water, often with a modifier like 0.1% trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used. For example, a linear gradient from 30% to 100% acetonitrile over 30 minutes.
-
Flow Rate: A typical flow rate for a semi-preparative column is 2-5 mL/min.
-
Detection: Monitor the elution profile at a wavelength where Neoaureothin has a strong absorbance, typically around 350-450 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the peak corresponding to Neoaureothin based on its retention time, which should be determined beforehand using an analytical scale injection.
-
Purity Confirmation and Final Preparation: Analyze the collected fraction for purity using analytical HPLC. If pure, evaporate the solvent to obtain pure Neoaureothin.
IV. Characterization
Confirm the identity and purity of the isolated Neoaureothin using standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis and Regulatory Pathways
The biosynthesis of Neoaureothin is orchestrated by a Type I polyketide synthase (PKS) system. The genetic blueprint for this molecular machinery is encoded in a biosynthetic gene cluster (BGC). The regulation of this BGC is complex, involving both cluster-situated regulators and global regulatory networks that respond to various physiological and environmental cues.
Proposed Biosynthetic Pathway of Neoaureothin
The biosynthesis of Neoaureothin begins with a unique starter unit, p-nitrobenzoic acid (PNBA), which is sequentially elongated by the addition of methylmalonyl-CoA and malonyl-CoA extender units. A key feature of the Neoaureothin PKS is the iterative use of some of its modules, a deviation from the canonical co-linearity rule of PKSs.[3][7]
Caption: Proposed biosynthetic pathway of Neoaureothin.
Proposed Regulatory Pathway for Neoaureothin Production
The production of secondary metabolites like Neoaureothin in Streptomyces is tightly regulated. A plausible regulatory cascade involves environmental or physiological signals being sensed by a two-component system. This, in turn, can activate a cluster-situated regulator (a SARP-family protein, for example), which then directly activates the transcription of the Neoaureothin biosynthetic genes. Quorum sensing, a cell-density dependent communication system, is also known to play a role, potentially by influencing the expression of global or cluster-specific regulators.
Caption: Proposed regulatory cascade for Neoaureothin production.
Conclusion
Neoaureothin stands out as a natural product with significant therapeutic potential. The ability to produce this compound through fermentation of Streptomyces species, coupled with the potential for yield improvement through genetic engineering and fermentation optimization, makes it an attractive candidate for further research and development. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and researchers aiming to unlock the full potential of this remarkable molecule. The continued exploration of the biosynthesis and regulation of Neoaureothin will not only facilitate its production but may also open new avenues for the discovery and engineering of novel polyketide-based drugs.
References
- 1. Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-colinear polyketide biosynthesis in the aureothin and neoaureothin pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces spectabilis | Type strain | DSM 40512, ATCC 27465, CBS 725.72, IFO 13424, ISP 5512, JCM 4308, NBRC 13424, NRRL 2494, RIA 1385, BCRC 12648, CECT 3146, IFO 15441, JCM 4832, KCTC 9218, LMG 5986, NBIMCC 70, NBRC 15441, NCAIM B.01936, NCIMB 9733 | BacDiveID:16027 [bacdive.dsmz.de]
- 5. atcc.org [atcc.org]
- 6. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Neoaureothin Analogs for Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) necessitates the discovery of novel antiretroviral agents with unique mechanisms of action. Neoaureothin, a γ-pyrone polyketide natural product, and its synthetic analogs have been identified as potent inhibitors of HIV replication.[1][2][3] These compounds exhibit a distinct mode of action by inhibiting the de novo production of HIV from integrated proviruses.[2][3] Specifically, they block the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1][2][3] This mechanism is different from all currently approved antiretroviral drugs, making Neoaureothin analogs promising candidates for further development.[3][4]
High-throughput screening (HTS) is a critical tool in drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity.[5] This document provides detailed protocols for a robust HTS campaign designed to identify and characterize Neoaureothin analogs with potent anti-HIV activity and favorable safety profiles. The primary screening assay is a cell-based reporter gene assay that measures the inhibition of HIV-1 replication. A cytotoxicity assay is also described to determine the therapeutic index of promising lead compounds.
Data Presentation
Quantitative data from the high-throughput screening of Neoaureothin analogs should be summarized in the following tables for clear comparison and analysis.
Table 1: Anti-HIV Activity of Neoaureothin Analogs
| Compound ID | Assay Type | Cell Line | Virus Strain | Parameter | Value (e.g., µM) |
| Neo-Analog-001 | HIV Replication Inhibition | TZM-bl | HIV-1 NL4-3 | IC50 | |
| Neo-Analog-002 | HIV Replication Inhibition | TZM-bl | HIV-1 NL4-3 | IC50 | |
| ... | ... | ... | ... | ... | |
| Control (e.g., AZT) | HIV Replication Inhibition | TZM-bl | HIV-1 NL4-3 | IC50 |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound at which 50% of the viral replication is inhibited.
Table 2: Cytotoxicity of Neoaureothin Analogs
| Compound ID | Assay Type | Cell Line | Parameter | Value (e.g., µM) |
| Neo-Analog-001 | MTT Assay | TZM-bl | CC50 | |
| Neo-Analog-002 | MTT Assay | TZM-bl | CC50 | |
| ... | ... | ... | ... | |
| Control (e.g., Doxorubicin) | MTT Assay | TZM-bl | CC50 |
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound at which 50% of the cells are viable.
Table 3: Therapeutic Index of Lead Compounds
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Neo-Analog-XXX | |||
| ... |
Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value is desirable.
Experimental Protocols
Protocol 1: HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)
This cell-based assay is a widely used method for screening anti-HIV compounds in a high-throughput format.[1]
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, rendering them susceptible to HIV-1 infection. These cells contain an integrated HIV-1 Long Terminal Repeat (LTR) promoter that drives the expression of a luciferase reporter gene. Upon successful HIV-1 infection, the viral Tat protein transactivates the LTR promoter, leading to the production of luciferase, which can be quantified by measuring luminescence. A decrease in luminescence in the presence of a test compound indicates inhibition of viral replication.[1]
Materials:
-
TZM-bl cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
Neoaureothin analogs dissolved in DMSO
-
96-well or 384-well clear-bottom white plates
-
Luciferase assay reagent
-
Luminometer
-
Positive control (e.g., Azidothymidine - AZT)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well or 384-well plate at a density that will result in approximately 80-90% confluency on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the Neoaureothin analogs in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Compound Addition: On the day of infection, carefully remove the old medium from the cells and add the diluted compounds to the respective wells.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well, except for the cell control wells.
-
Controls: Include the following controls on each plate:
-
Virus Control: Cells + virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
Positive Control: Cells + virus + known inhibitor (e.g., AZT)
-
Vehicle Control: Cells + virus + DMSO at the same final concentration as the test compounds.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Luminescence Measurement: After the incubation period, remove the supernatant and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the Neoaureothin analogs compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is essential for evaluating the toxicity of the Neoaureothin analogs and determining their selectivity index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Materials:
-
Target cells (e.g., TZM-bl)
-
Cell culture medium
-
Neoaureothin analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well or 384-well clear plates
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the Neoaureothin analogs in cell culture medium.
-
Compound Addition: Remove the old medium from the cells and add the diluted compound solutions. Include untreated cell controls.
-
Incubation: Incubate the plate for the same duration as the anti-HIV assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for high-throughput screening of Neoaureothin analogs.
Caption: Mechanism of action of Neoaureothin analogs in the HIV-1 life cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Neoaureothin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide natural product, has garnered scientific interest due to its potential therapeutic properties, including anticancer activities.[1] Evaluating the cytotoxic effects of Neoaureothin is a critical step in its preclinical assessment. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of Neoaureothin. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. These protocols are designed to be adaptable for various cancer cell lines, such as HT1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung cancer).
Data Presentation: Cytotoxicity of Neoaureothin and Related Compounds
Direct and comprehensive cytotoxicity data for Neoaureothin against a wide range of cancer cell lines is limited in publicly available literature. However, data from closely related aureothin (B1665325) compounds provide valuable insights into the potential cytotoxic profile of this class of molecules.
| Compound | Assay Type | Cell Line | Parameter | Value (µM) |
| Alloaureothin | MTT Assay | HT1080 | IC50 | 30[1] |
| Aureothin | Not Specified | Not Specified | CC50 | >10[2] |
| Synthetic Analog #7 | Not Specified | Not Specified | CC50 | >25[2] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
A general workflow for assessing the cytotoxicity of Neoaureothin is outlined below. This involves initial cell culture, treatment with the compound, and subsequent evaluation using various cytotoxicity assays.
General workflow for assessing Neoaureothin cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF-7, A549)
-
Complete cell culture medium
-
Neoaureothin stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Neoaureothin in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Neoaureothin concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Neoaureothin concentration to determine the IC50 value using non-linear regression analysis.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)
-
LDH Cytotoxicity Assay Kit
-
Lysis solution (often provided in the kit, e.g., Triton X-100) for maximum LDH release control
-
Microplate reader
Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add lysis solution to untreated cells 30 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the desired incubation time with Neoaureothin, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caspase-3/7 Assay for Apoptosis Detection
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. Luminescent or fluorescent substrates are cleaved by active caspases, producing a measurable signal.
Materials:
-
Treated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with Neoaureothin as described in the MTT assay protocol, but in a white-walled 96-well plate suitable for luminescence measurements.
-
Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Analyze the luminescent signal, which is proportional to the amount of active caspase-3/7. Compare the signals from treated cells to those of the untreated control to determine the fold-increase in apoptosis.
Proposed Signaling Pathway for Neoaureothin-Induced Apoptosis
Based on studies of the structurally similar compound Aureothin, Neoaureothin is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway by inhibiting the STAT3 signaling cascade. Inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins, resulting in mitochondrial dysfunction and activation of caspases.
Proposed signaling pathway of Neoaureothin-induced apoptosis.
References
Application Notes and Protocols for the Total Synthesis of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of Neoaureothin, a polyketide natural product with notable biological activities, including anti-HIV and anticancer properties. The synthesis of Neoaureothin, also known as Spectinabilin, has been accomplished through various strategies, with a notable convergent approach detailed herein.
Introduction
Neoaureothin is a γ-pyrone-containing polyketide characterized by a p-nitrophenyl-substituted polyene side chain. Its structural complexity and significant biological profile have made it a target for total synthesis. The synthetic strategies generally involve the construction of two key fragments: a substituted γ-pyrone core and a polyene side chain, which are then coupled to afford the final natural product. This document outlines a key synthetic approach, providing detailed protocols for the crucial steps.
Retrosynthetic Analysis
A common retrosynthetic strategy for Neoaureothin involves disconnecting the molecule at the C1'-C2' bond of the polyene side chain, leading to a γ-pyrone-containing fragment and a p-nitrophenyl-substituted polyene fragment. Further disconnection of the γ-pyrone moiety can simplify it to more readily available starting materials.
Synthetic Pathway Overview
The following diagram illustrates a convergent synthetic approach to (±)-Neoaureothin (Spectinabilin).
Metabolic Engineering of Streptomyces for Enhanced Neoaureothin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Streptomyces coelicolor to enhance the production of Neoaureothin (B8089337), a polyketide with significant antifungal and cytotoxic properties. The strategies outlined herein focus on increasing the supply of biosynthetic precursors through a quorum sensing-based regulatory system.
Introduction to Neoaureothin and its Biosynthesis
Neoaureothin, also known as α-lipomycin, is a polyketide synthesized by Streptomyces. Its biosynthesis originates from the shikimate pathway, which produces chorismate[1]. The core structure is assembled by a Type I polyketide synthase (PKS). The biosynthetic gene cluster for neoaureothin has been identified in Streptomyces aureofaciens and is designated as the 'lip' cluster. Understanding the function of the genes within this cluster is fundamental to targeted metabolic engineering efforts.
The Neoaureothin (α-Lipomycin) Biosynthetic Gene Cluster
The neoaureothin gene cluster from Streptomyces aureofaciens Tü117 spans approximately 74 kb and contains 28 open reading frames (ORFs), with 22 being directly involved in biosynthesis. The core of the cluster is a PKS locus encoding a system of eight modules distributed across four multifunctional proteins. Notably, the cluster also contains a gene with homology to nonribosomal peptide synthetases (NRPS), indicating that neoaureothin is a hybrid peptide-polyketide natural product. Additionally, the cluster includes genes for the biosynthesis and attachment of D-digitoxose, as well as regulatory and export functions.
Metabolic Engineering Strategy: Enhancing Precursor Supply via Quorum Sensing
A significant bottleneck in the production of polyketides like neoaureothin is the limited availability of CoA-derived precursors, such as acetyl-CoA, propionyl-CoA, and malonyl-CoA. A powerful strategy to overcome this limitation is the implementation of a Quorum Sensing-based Metabolic engineering of the Precursor pool (QMP) system. This approach utilizes the cell density-dependent nature of quorum sensing (QS) to upregulate the expression of genes involved in precursor biosynthesis, thereby enhancing the production of the target secondary metabolite without significantly impairing cell growth.[2][3]
In Streptomyces coelicolor, the QS system can be harnessed to drive the expression of key precursor-supplying enzymes. The QS-responsive promoter, scbAp, is an ideal candidate for this purpose as it is activated at higher cell densities when secondary metabolism is typically induced.[2][3]
The Quorum Sensing-based Metabolic engineering of the Precursor pool (QMP) System
The QMP system is a self-sustaining and inducer-independent regulatory circuit. It involves placing genes that encode enzymes for precursor biosynthesis under the control of the scbAp promoter. As the bacterial population grows, the concentration of QS signaling molecules increases, leading to the activation of the scbAp promoter and subsequent overexpression of the precursor-supplying genes. This timely increase in precursor availability is funneled into the neoaureothin biosynthetic pathway, resulting in enhanced production. This strategy has been shown to increase neoaureothin productivity by up to 4-fold in the heterologous host Streptomyces coelicolor M1152.[2][3]
Quantitative Data on Neoaureothin Production
The implementation of the QMP system in Streptomyces coelicolor M1152, a strain optimized for heterologous expression, has demonstrated a significant enhancement in neoaureothin production. The following table summarizes the production data for the control and engineered strains.
| Strain ID | Genotype/Description | Neoaureothin Production (Relative to Control) | Reference |
| NB4 | S. coelicolor M1152 with neoaureothin BGC (Control) | 1x | [4] |
| NB4Q5 | S. coelicolor M1152 with neoaureothin BGC and QMP system | ~4x | [2][3] |
Experimental Protocols
Protocol for Construction of the QMP System for Enhanced Neoaureothin Production
This protocol describes the general steps for constructing the plasmid to overexpress precursor-supplying genes under the control of the scbAp promoter in Streptomyces coelicolor.
4.1.1. Materials
-
Streptomyces coelicolor M1152 genomic DNA
-
E. coli DH5α (for cloning)
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Streptomyces integrative plasmid (e.g., pSET152-based vector)
-
Restriction enzymes, T4 DNA ligase, and appropriate buffers
-
PCR reagents (high-fidelity DNA polymerase)
-
Primers for amplification of scbAp promoter and precursor genes (e.g., accA2, pccB, matB)
-
Standard media for E. coli and Streptomyces growth (LB, MS agar (B569324), TSB)
-
Antibiotics (e.g., apramycin (B1230331), nalidixic acid)
4.1.2. Procedure
-
Amplification of the scbAp Promoter:
-
Design primers to amplify the scbAp promoter region from S. coelicolor M1152 genomic DNA. Include appropriate restriction sites for cloning into the integrative plasmid.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Purify the PCR product.
-
-
Amplification of Precursor Biosynthesis Genes:
-
Design primers to amplify the coding sequences of the selected precursor biosynthesis genes (e.g., accA2 - acetyl-CoA carboxylase, pccB - propionyl-CoA carboxylase, and matB - malonyl-CoA synthetase). Include appropriate restriction sites for cloning downstream of the scbAp promoter.
-
Perform PCR using S. coelicolor M1152 genomic DNA as the template.
-
Purify the PCR products.
-
-
Plasmid Construction:
-
Digest the integrative plasmid and the purified scbAp promoter PCR product with the corresponding restriction enzymes.
-
Ligate the scbAp promoter fragment into the digested plasmid.
-
Transform the ligation mixture into competent E. coli DH5α and select for transformants.
-
Verify the correct insertion by restriction digestion and sequencing.
-
Digest the resulting plasmid and the purified precursor gene PCR products with the appropriate restriction enzymes.
-
Ligate the precursor gene fragments downstream of the scbAp promoter. For multiple genes, a sequential cloning strategy or a gene assembly method can be used.
-
Transform the ligation mixture into E. coli DH5α and verify the final construct.
-
-
Conjugation into Streptomyces coelicolor M1152:
-
Transform the final plasmid construct into the donor E. coli strain ET12567/pUZ8002.
-
Prepare a spore suspension of the recipient S. coelicolor M1152 strain already containing the neoaureothin biosynthetic gene cluster.
-
Perform intergeneric conjugation between the E. coli donor and the S. coelicolor recipient on MS agar plates.
-
Overlay the plates with the appropriate antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
Incubate until exconjugant colonies appear.
-
Isolate and verify the exconjugants by PCR.
-
Protocol for Neoaureothin Fermentation and Extraction
4.2.1. Materials
-
Engineered Streptomyces coelicolor strain
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., R5 medium)
-
Shaker incubator
-
Ethyl acetate
-
Rotary evaporator
4.2.2. Procedure
-
Seed Culture Preparation:
-
Inoculate a single colony or spore suspension of the engineered S. coelicolor strain into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 220 rpm for 48 hours.
-
-
Production Culture:
-
Inoculate 50 mL of production medium in a 250 mL flask with 2.5 mL of the seed culture.
-
Incubate at 30°C with shaking at 220 rpm for 7 days.
-
-
Extraction:
-
Harvest the culture broth and centrifuge to separate the mycelium and supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness using a rotary evaporator.
-
Extract the mycelial pellet with methanol, and then evaporate the methanol extract to dryness.
-
Dissolve the combined dried extracts in a known volume of methanol for analysis.
-
Protocol for HPLC Analysis of Neoaureothin
4.3.1. Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Neoaureothin standard (if available)
4.3.2. Procedure
-
Sample Preparation:
-
Filter the methanolic extract through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
0-5 min: 50% Acetonitrile
-
5-25 min: 50% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 385 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Quantify neoaureothin by comparing the peak area of the sample to a standard curve generated from a neoaureothin standard of known concentrations. If a standard is not available, relative quantification can be performed by comparing peak areas between different samples.
-
Conclusion
The metabolic engineering of Streptomyces coelicolor using a quorum sensing-based approach to enhance precursor supply is a highly effective strategy for increasing neoaureothin production. The protocols and notes provided here offer a framework for researchers to implement these techniques. Further optimization of the precursor-supplying genes and fermentation conditions may lead to even greater improvements in neoaureothin titers, facilitating its further investigation and potential development as a therapeutic agent.
References
- 1. Heterologous expression of diverse propionyl-CoA carboxylases affects polyketide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces-derived quorum-sensing systems engineered for adjustable transgene expression in mammalian cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of diverse propionyl-CoA carboxylases affects polyketide production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Isolation and Purification of Neoaureothin from Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoaureothin (also known as Spectinabilin) is a nitroaryl-substituted polyketide metabolite produced by several species of Streptomyces, most notably Streptomyces orinoci and Streptomyces spectabilis.[1] This compound has garnered significant interest in the drug development community due to its broad range of biological activities, including anticancer, antibiotic, antimalarial, and nematicidal effects.[1] The successful isolation and purification of Neoaureothin from complex bacterial fermentation broths is a critical prerequisite for its structural elucidation, biological characterization, and advancement as a potential therapeutic agent.
This document provides a comprehensive overview and detailed protocols for the multi-step process of isolating and purifying Neoaureothin. The typical workflow encompasses four primary stages:
-
Bacterial Fermentation: Culturing a Neoaureothin-producing Streptomyces strain under optimized conditions to maximize metabolite yield.
-
Solvent Extraction: Separating the crude Neoaureothin from the fermentation broth and mycelium.
-
Preliminary Purification: Initial fractionation of the crude extract using silica (B1680970) gel column chromatography to remove major impurities.
-
Final Purification & Characterization: High-resolution separation using High-Performance Liquid Chromatography (HPLC) to achieve high purity, followed by structural confirmation.
Data Presentation
The yield of Neoaureothin can vary significantly based on the producing strain, genetic modifications, and fermentation conditions. The subsequent purification steps aim to increase purity, often with a trade-off in overall yield.
Table 1: Reported Production Yields of Neoaureothin from Streptomyces sp. This table summarizes reported production titers in flask cultures and scaled-up fermenters.
| Strain | Culture Condition | Reported Yield | Reference |
| Streptomyces sp. AN091965 (Parental) | Flask Culture | 37.6 ± 5.6 mg/L | [2][3] |
| Streptomyces sp. S-N87 (Mutant) | Flask Culture | 354.8 ± 7.8 mg/L | [2][3] |
| Streptomyces sp. S-N87 (Mutant) | 150 L Tank Fermenter | 2.27 g/L | [2][3] |
| Typical Yield Range | General | < 200 mg/L | [2][3] |
Table 2: Exemplar Purification Scheme - Quantitative Metrics This table provides a template for researchers to track key metrics throughout the purification process. Example values are based on typical outcomes for natural product purification and should be determined experimentally.
| Purification Stage | Total Mass (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Solvent Extract | User-determined | < 10% (Typical) | 100% | 100% |
| Post-Silica Gel Chromatography | User-determined | 60-80% (Target) | User-determined | User-determined |
| Post-Preparative HPLC | User-determined | > 95% (Target) | User-determined | User-determined |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall purification workflow and the biosynthetic context of Neoaureothin production.
Caption: General workflow for the isolation and purification of Neoaureothin.
Caption: Biosynthetic origin of Neoaureothin as a secondary metabolite.
Experimental Protocols
Protocol 1: Bacterial Fermentation
This protocol describes general conditions for culturing a Neoaureothin-producing Streptomyces strain. Optimization is recommended for specific strains to maximize yield.
Materials:
-
Neoaureothin-producing Streptomyces sp. strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Oatmeal agar-based liquid medium or custom formulation)
-
Sterile baffled flasks (250 mL for seed, 1 L for production)
-
Shaker incubator
-
Fermenter (for large-scale production)
Procedure:
-
Seed Culture Preparation: Inoculate a single, well-isolated colony of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL baffled flask.[1]
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C with vigorous shaking at 200-250 rpm for 2-3 days, or until dense mycelial growth is observed.[1]
-
Production Culture Inoculation: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio.[1]
-
Production Incubation:
-
Monitoring: Periodically extract a small sample (e.g., 1 mL) and analyze by analytical HPLC to monitor the production timeline of Neoaureothin.
Protocol 2: Solvent Extraction of Crude Neoaureothin
This protocol details the extraction of Neoaureothin from the fermentation culture using an organic solvent.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate (B1210297) or n-butanol
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel (size appropriate for culture volume)
-
Rotary evaporator
Procedure:
-
Biomass Separation: Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.[1] The supernatant (broth) and the mycelial cake can be extracted together or separately. For maximal yield, combine them for extraction.
-
Solvent Addition: Add an equal volume of ethyl acetate to the culture material (broth and/or mycelium).[1]
-
Extraction: Shake the mixture vigorously for 30-60 minutes to ensure thorough partitioning of Neoaureothin into the organic phase.[1]
-
Phase Separation:
-
Concentration: Pool all organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent degradation of the compound.[1] The resulting residue is the crude Neoaureothin extract.
Protocol 3: Preliminary Purification by Silica Gel Chromatography
This protocol describes the initial cleanup of the crude extract to remove polar and non-polar impurities.
Materials:
-
Crude Neoaureothin extract
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (HPLC grade)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the column bed.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% n-hexane or 95:5 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (step or linear gradient). A suggested gradient could be from 5% to 100% ethyl acetate.[4]
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Neoaureothin. Neoaureothin is a yellow compound, which can aid in visual tracking.
-
Pooling and Concentration: Pool the fractions containing the highest concentration and purity of Neoaureothin and concentrate them to dryness using a rotary evaporator.
Protocol 4: Final Purification by Preparative HPLC
This protocol achieves high-purity Neoaureothin using reversed-phase HPLC.
Materials:
-
Enriched Neoaureothin fractions from Protocol 3
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (preparative scale)
-
Solvents: Acetonitrile, Methanol (B129727), and water (HPLC grade), Trifluoroacetic acid (TFA)
-
Collection vials
Procedure:
-
Sample Preparation: Dissolve the enriched Neoaureothin fraction in a minimal volume of the initial mobile phase (e.g., 70% aqueous MeOH or a similar acetonitrile/water mixture). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Method Development (Analytical Scale): First, develop an optimal separation method on an analytical C18 column. A typical mobile phase consists of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile or methanol with 0.1% TFA). Optimize the gradient to achieve good resolution between Neoaureothin and any remaining impurities.
-
Scale-Up to Preparative: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.[5]
-
Purification Run: Inject the prepared sample onto the equilibrated preparative C18 column. Run the optimized gradient method.
-
Fraction Collection: Monitor the elution profile using a UV detector (detection at 254 nm is common).[4] Collect the peak corresponding to Neoaureothin.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool fractions that meet the desired purity level (e.g., >95%).
-
Final Concentration: Remove the organic solvent from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain pure Neoaureothin as a yellow powder.[6]
Protocol 5: Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
Mass Spectrometry (MS): Determine the molecular weight. The molecular formula for Neoaureothin is C₂₂H₂₃NO₆, and its expected m/z for [M+H]⁺ is approximately 398.16.[6]
-
Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
UV-Vis Spectroscopy: Measure the UV-Vis spectrum. Neoaureothin should exhibit characteristic absorption maxima (λmax) around 255 and 334 nm.[6]
References
Application of Neoaureothin in Studying Bacterial Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Neoaureothin, a polyketide natural product, has garnered interest for its diverse biological activities, including anticancer, antifungal, and anti-HIV properties. While its mechanism of action in these contexts is under investigation, its potential as a bacterial protein synthesis inhibitor remains an underexplored area of research. These notes provide a framework and detailed protocols for investigating Neoaureothin as a potential inhibitor of bacterial protein synthesis, a well-established target for antibacterial drugs. The structural distinction between prokaryotic (70S) and eukaryotic (80S) ribosomes offers a therapeutic window for selective toxicity, making ribosome inhibitors a cornerstone of antimicrobial therapy.
The study of Neoaureothin's impact on bacterial protein synthesis would involve a tiered approach, beginning with whole-cell antimicrobial activity assays, followed by in vitro assays to pinpoint its molecular target and mechanism. Key investigations would include determining its spectrum of activity against a panel of pathogenic bacteria, assessing its potency through IC50 and Minimum Inhibitory Concentration (MIC) values, and elucidating its specific interaction with the bacterial ribosome.
Mechanism of Bacterial Protein Synthesis Inhibition
Bacterial protein synthesis is a cyclical process with three main phases: initiation, elongation, and termination. Antibiotics can inhibit protein synthesis by targeting different stages of this process. For instance, aminoglycosides bind to the 30S ribosomal subunit, causing misreading of mRNA, while macrolides bind to the 50S subunit and block the exit tunnel for the nascent polypeptide chain. Investigating Neoaureothin would involve determining if it binds to the 30S or 50S subunit and which specific step of translation it impedes.
Quantitative Data Summary
While specific quantitative data for Neoaureothin's activity against bacterial protein synthesis is not yet available in the literature, the following tables provide a template for organizing experimental findings.
Table 1: Antimicrobial Activity of Neoaureothin
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Escherichia coli ATCC 25922 | Negative | ||
| Staphylococcus aureus ATCC 29213 | Positive | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||
| Bacillus subtilis ATCC 6633 | Positive | ||
| Methicillin-resistant S. aureus (MRSA) | Positive |
Table 2: In Vitro Protein Synthesis Inhibition by Neoaureothin
| Target Organism/System | IC50 (µM) |
| E. coli cell-free translation | |
| S. aureus cell-free translation | |
| Rabbit reticulocyte lysate (eukaryotic control) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Neoaureothin against various bacterial strains.
Materials:
-
Neoaureothin stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., tetracycline)
-
Negative control (broth only)
-
Solvent control (broth with DMSO)
Procedure:
-
Prepare a serial two-fold dilution of Neoaureothin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate each well (except the negative control) with 50 µL of the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Neoaureothin that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Bacterial Protein Synthesis Inhibition Assay
This protocol describes a cell-free transcription-translation (TXTL) assay to measure the direct inhibitory effect of Neoaureothin on bacterial protein synthesis.
Materials:
-
Commercial E. coli S30 cell-free extract system (e.g., Promega)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under a bacterial promoter.
-
Neoaureothin stock solution
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Luciferase substrate or fluorescence plate reader
Procedure:
-
Thaw the S30 extract and other reaction components on ice.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.
-
In a microfuge tube or 96-well plate, combine the master mix with the reporter plasmid DNA.
-
Add varying concentrations of Neoaureothin to the reaction mixtures. Include a no-inhibitor control and a known inhibitor control (e.g., chloramphenicol).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Quantify the amount of reporter protein produced. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.
-
Calculate the percent inhibition for each Neoaureothin concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Neoaureothin concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Potential mechanisms of Neoaureothin action on bacterial protein synthesis.
Caption: Experimental workflow for characterizing Neoaureothin.
Caption: Logical relationship of Neoaureothin's inhibitory action.
Application Notes and Protocols for Investigating Neoaureothin as an Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer development and progression.[1] Modulation of AR activity is a cornerstone of prostate cancer therapy.[2] Neoaureothin, a γ-pyrone polyketide natural product, has been identified for its various biological activities.[3][4] These application notes provide a comprehensive experimental framework to investigate the potential of Neoaureothin as a modulator of the androgen receptor. The following protocols are designed to characterize the binding affinity, functional activity, and cellular effects of Neoaureothin on the AR signaling pathway.
Androgen Receptor Signaling Pathway
The androgen receptor can be activated through both classical and non-classical signaling pathways. In the classical pathway, androgens bind to the AR in the cytoplasm, leading to its dimerization, nuclear translocation, and binding to androgen response elements (AREs) on target genes, thereby regulating their transcription.[5][6] The non-classical pathway involves membrane-associated AR, which can rapidly activate downstream kinase cascades like the MAPK pathway.[5][7] Understanding these pathways is crucial for interpreting the effects of potential AR modulators like Neoaureothin.
Caption: Classical androgen receptor (AR) signaling pathway.
Data Presentation
The following tables are structured to present hypothetical quantitative data that would be generated from the described experimental protocols. These tables are designed for clear comparison of Neoaureothin's activity against known AR modulators.
Table 1: Competitive Androgen Receptor Binding Affinity
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| Dihydrotestosterone (DHT) | [³H]-Mibolerone | 1.2 | 0.8 |
| Bicalutamide | [³H]-Mibolerone | 150 | 100 |
| Neoaureothin | [³H]-Mibolerone | 550 | 367 |
Table 2: In Vitro AR Transcriptional Activity (LNCaP Cells)
| Compound (1 µM) | Treatment | Reporter Gene Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| DHT (10 nM) | Agonist | 15.2 |
| Neoaureothin | Agonist | 3.5 |
| Bicalutamide + DHT (10 nM) | Antagonist | 2.1 |
| Neoaureothin + DHT (10 nM) | Antagonist | 8.7 |
Table 3: Effect on Proliferation of Androgen-Dependent Prostate Cancer Cells (LNCaP)
| Compound (1 µM) | Proliferation (% of Vehicle Control) |
| Vehicle (DMSO) | 100 |
| DHT (10 nM) | 165 |
| Neoaureothin | 115 |
| Bicalutamide | 85 |
| Neoaureothin + DHT (10 nM) | 130 |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess Neoaureothin as an androgen receptor modulator.
Caption: Overall experimental workflow for testing Neoaureothin.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of Neoaureothin to compete with a high-affinity radiolabeled androgen for binding to the AR.[8]
Materials:
-
Androgen Receptor (from rat prostate cytosol or recombinant human AR)[9][10]
-
Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone (DHT)
-
Unlabeled Competitor: Dihydrotestosterone (DHT)
-
Test Compound: Neoaureothin
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Wash Buffer (e.g., Tris-HCl)
-
Scintillation Cocktail
-
96-well filter plates and collection plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Neoaureothin and the unlabeled competitor (DHT) in the assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and AR solution.
-
Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of unlabeled DHT, and AR solution.
-
Test Compound: Add assay buffer, radioligand, AR solution, and serial dilutions of Neoaureothin.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[8]
-
Separation of Bound and Unbound Ligand:
-
Add ice-cold HAP slurry to each well and incubate on ice for 15-30 minutes with intermittent mixing.
-
Transfer the contents to a filter plate and wash the HAP pellet with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well of the filter plate.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Neoaureothin.
-
Determine the IC50 value (the concentration of Neoaureothin that inhibits 50% of the specific binding of the radioligand) using non-linear regression.[9]
-
Androgen Receptor Luciferase Reporter Gene Assay
This cell-based assay measures the ability of Neoaureothin to activate or inhibit AR-mediated gene transcription.[11][12]
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP, VCaP, or 22Rv1)[13][14]
-
AR-negative cell line as a control (e.g., PC-3)[15]
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.
-
AR-responsive luciferase reporter plasmid (e.g., containing androgen response elements driving firefly luciferase).[16]
-
Control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
DHT (as a reference agonist).
-
Bicalutamide (as a reference antagonist).
-
Neoaureothin.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with a medium containing CS-FBS and treat the cells with:
-
Vehicle (e.g., DMSO).
-
DHT (agonist mode).
-
Neoaureothin at various concentrations (agonist mode).
-
DHT in the presence of various concentrations of Neoaureothin (antagonist mode).
-
Reference antagonist (e.g., bicalutamide) in the presence of DHT.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
For agonist activity, determine the EC50 value of Neoaureothin.
-
For antagonist activity, determine the IC50 value of Neoaureothin in the presence of DHT.
-
Cell Proliferation Assay
This assay evaluates the effect of Neoaureothin on the proliferation of androgen-dependent prostate cancer cells.[17]
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).[14]
-
AR-negative prostate cancer cell line as a control (e.g., PC-3).[15]
-
Cell culture medium with CS-FBS.
-
DHT, Bicalutamide, and Neoaureothin.
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye).[18]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate in a medium containing CS-FBS and allow them to attach.
-
Treatment: Treat the cells with various concentrations of Neoaureothin, DHT, bicalutamide, or combinations as described in the reporter gene assay.
-
Incubation: Incubate the cells for a period of 2 to 5 days.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Determine the dose-response curve for Neoaureothin's effect on cell proliferation.
-
In Vivo Hershberger Assay
The Hershberger assay is a well-established in vivo method to assess the androgenic and anabolic activities of a compound in castrated male rats.[19][20]
Caption: Workflow for the in vivo Hershberger assay.
Animals:
-
Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
Procedure:
-
Acclimatization and Castration: Allow the animals to acclimate, then perform surgical castration.
-
Treatment Groups: After a post-operative recovery period, randomize the animals into treatment groups:
-
Vehicle control (e.g., corn oil).
-
Positive control (e.g., testosterone propionate).
-
Neoaureothin at various dose levels.
-
-
Dosing: Administer the compounds daily for 7-10 days via oral gavage or subcutaneous injection.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Ventral prostate.
-
Seminal vesicles.
-
Levator ani muscle.
-
-
Tissue Weighing: Record the wet weight of each tissue.
-
Data Analysis:
-
Calculate the mean tissue weights for each treatment group.
-
Compare the effects of Neoaureothin on the weights of the anabolic target (levator ani muscle) versus the androgenic targets (ventral prostate and seminal vesicles).
-
Determine the anabolic/androgenic ratio to assess the tissue selectivity of Neoaureothin.[19]
-
Conclusion
This comprehensive set of protocols provides a robust framework for the initial characterization of Neoaureothin as a potential androgen receptor modulator. The successful execution of these experiments will elucidate its binding affinity, functional activity as an agonist or antagonist, and its effects on prostate cancer cell proliferation and in vivo androgenicity. The resulting data will be crucial for guiding further preclinical and clinical development of Neoaureothin as a potential therapeutic agent.
References
- 1. A Small Peptide Targeting the Ligand-Induced Androgen Receptor/Filamin a Interaction Inhibits the Invasive Phenotype of Prostate Cancer Cells [mdpi.com]
- 2. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 3. Neoaureothin | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. abeomics.com [abeomics.com]
- 8. benchchem.com [benchchem.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. reprocell.com [reprocell.com]
- 16. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 20. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neoaureothin's Nematicidal Efficacy
Introduction
Neoaureothin, a polyketide metabolite produced by Streptomyces species, has emerged as a potent nematicidal agent with a unique mode of action.[1] Unlike many conventional nematicides that target the nervous system, Neoaureothin appears to act on a novel biological target, inducing a distinct phenotype of vacuolar death in nematodes.[1] This unique mechanism makes it a promising candidate for the development of new nematode control strategies, particularly in addressing the challenge of pesticide resistance. These application notes provide detailed protocols for assessing the in vitro and in vivo nematicidal efficacy of Neoaureothin, along with a summary of its known activity against various nematode species. The free-living nematode Caenorhabditis elegans is a widely used and effective model organism for initial high-throughput screening of nematicidal compounds due to its short life cycle, ease of cultivation, and well-characterized genetics.[2][3][4][5][6]
Quantitative Data Summary
The nematicidal activity of Neoaureothin and its analogs has been evaluated against several nematode species. The following tables summarize the available quantitative data.
Table 1: Nematicidal Activity of Neoaureothin (Spectinabilin) against Caenorhabditis elegans and Meloidogyne incognita [1]
| Nematode Species | Life Stage | Exposure Time | IC50 (µg/mL) | Mortality Rate at Specific Concentrations |
| C. elegans | L1 larvae | 24 hours | 2.948 | >90% at 5 µg/mL; 100% at 10 µg/mL |
| M. incognita | J2 larvae | 72 hours | Not Reported | ~40% at 100 µg/mL |
Table 2: Nematicidal Activity of Aureothin and Alloaureothin against Bursaphelenchus xylophilus [1]
| Compound | Life Stage | Exposure Time | LC50 (µg/mL) |
| Aureothin | J2 larvae | 24 hours | 1.08 |
| Alloaureothin | J2 larvae | 24 hours | 0.82 |
| Aureothin | J3 larvae | 24 hours | 1.12 |
| Alloaureothin | J3 larvae | 24 hours | 0.94 |
| Aureothin | J4 larvae/Adult | 24 hours | 1.25 |
| Alloaureothin | J4 larvae/Adult | 24 hours | 1.13 |
Hypothesized Mechanism of Action
The precise molecular target of Neoaureothin is still under investigation. However, its distinct mechanism, which does not cause the paralytic effects seen with many neurotoxic nematicides, suggests a novel mode of action.[1] The current hypothesis is that Neoaureothin interacts with a novel cellular target, leading to the disruption of an unknown signaling pathway and ultimately inducing vacuolar death in the nematode.[1]
Experimental Protocols
Protocol 1: In Vitro Mortality Bioassay
This protocol is designed to determine the direct lethal effects of Neoaureothin on nematodes.
Materials:
-
Neoaureothin
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile water or M9 buffer
-
96-well microtiter plates
-
Synchronized nematode culture (e.g., C. elegans L1 larvae or M. incognita J2 larvae)
-
Microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Neoaureothin in DMSO.
-
Create a series of dilutions of the stock solution in sterile water or M9 buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all treatments (typically ≤1%) to avoid solvent toxicity.
-
-
Nematode Preparation:
-
Prepare a suspension of synchronized nematodes at a concentration of approximately 50-100 individuals per 50 µL.
-
-
Assay Setup:
-
Add 50 µL of the nematode suspension to each well of a 96-well plate.
-
Add 50 µL of the corresponding Neoaureothin dilution to each well. Include a solvent control (DMSO in water/buffer) and a negative control (water/buffer only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the nematode species (e.g., 20-25°C for C. elegans) for 24 to 72 hours.
-
-
Mortality Assessment:
-
After the incubation period, observe the nematodes under a microscope.
-
Nematodes are considered dead if they do not move when gently prodded with a fine probe.
-
Count the number of live and dead nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula if necessary.
-
Determine the LC50 or IC50 value using probit analysis or other suitable statistical software.
-
Protocol 2: In Vitro Egg Hatching Assay
This protocol assesses the effect of Neoaureothin on nematode egg development and hatching.
Materials:
-
Neoaureothin
-
DMSO
-
Sterile water or M9 buffer
-
96-well microtiter plates
-
Freshly collected nematode eggs (e.g., from M. incognita)
-
Microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution and serial dilutions of Neoaureothin as described in Protocol 1.
-
-
Egg Suspension:
-
Prepare a suspension of nematode eggs in sterile water at a concentration of approximately 50-100 eggs per 50 µL.
-
-
Assay Setup:
-
Add 50 µL of the egg suspension to each well of a 96-well plate.
-
Add 50 µL of the Neoaureothin dilutions to the respective wells. Include solvent and negative controls.
-
-
Incubation:
-
Incubate the plates at the optimal hatching temperature for the nematode species.
-
-
Hatching Assessment:
-
After 48-72 hours, count the number of hatched larvae and unhatched eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the control.
-
Protocol 3: In Vivo Pot Assay (for Plant-Parasitic Nematodes)
This protocol evaluates the efficacy of Neoaureothin in a more realistic soil environment.
Materials:
-
Neoaureothin
-
Suitable solvent and formulation for soil application
-
Pots filled with sterilized soil
-
Susceptible host plants (e.g., tomato or cucumber for M. incognita)
-
Inoculum of the target plant-parasitic nematode
Procedure:
-
Planting and Acclimatization:
-
Transplant seedlings of the host plant into the pots and allow them to acclimatize for 1-2 weeks.
-
-
Treatment Application:
-
Apply Neoaureothin to the soil at different concentrations. The application method (e.g., drench, incorporation) should be appropriate for the formulation. Include untreated control pots.
-
-
Nematode Inoculation:
-
Inoculate the soil in each pot with a known number of the target nematode (e.g., J2s of M. incognita).
-
-
Growth Period:
-
Maintain the plants in a greenhouse or growth chamber under optimal conditions for 4-8 weeks.
-
-
Assessment of Nematode Infection and Plant Health:
-
At the end of the experiment, carefully uproot the plants.
-
Assess plant growth parameters (e.g., shoot and root weight, plant height).
-
Examine the roots for signs of nematode infection (e.g., galling for root-knot nematodes).
-
Extract and count the number of nematodes from the soil and roots.
-
-
Data Analysis:
-
Compare the nematode population densities and plant health parameters between the treated and control groups to determine the efficacy of Neoaureothin.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Caenorhabditis elegans is a useful model for anthelmintic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caenorhabditis elegans is a useful model for anthelmintic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Luciferase-Based Reporter Assays in Neoaureothin Anti-HIV Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing luciferase-based reporter assays for the screening of Neoaureothin and its derivatives as potential anti-HIV agents. The protocols detailed below are intended to offer a robust framework for assessing the antiviral efficacy and cytotoxicity of these compounds.
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the discovery of novel antiviral agents with unique mechanisms of action. Neoaureothin, a polyketide natural product, and its derivatives have emerged as promising candidates. Their primary mode of action involves the inhibition of de novo virus production from integrated proviruses by impeding the accumulation of HIV RNAs that encode for viral structural components.[1]
Luciferase-based reporter assays are a cornerstone of high-throughput screening (HTS) for anti-HIV compounds. These assays typically employ a genetically engineered cell line, such as TZM-bl, which contains an integrated HIV-1 Long Terminal Repeat (LTR) promoter driving the expression of a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein transactivates the LTR, leading to the production of luciferase. The resulting luminescence is directly proportional to the level of viral replication, and its inhibition can be quantified to determine the efficacy of a test compound.
Data Presentation
While specific IC50 and CC50 values for Neoaureothin are not extensively documented in publicly available literature, a synthetic derivative, designated as Compound #7, has demonstrated superior anti-HIV activity and an improved safety profile.[1][2] The quantitative data for this potent derivative are summarized below.
Table 1: Anti-HIV Activity of Neoaureothin Derivative (Compound #7) [1][2]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM |
Table 2: Cytotoxicity of Neoaureothin Derivative (Compound #7) [2]
| Compound | Assay Type | Cell Line | Parameter | Value |
| Compound #7 | Not Specified | Not Specified | CC50 | > 10 µM |
IC90 (90% Inhibitory Concentration), CC50 (50% Cytotoxic Concentration)
Signaling Pathway and Experimental Workflow
HIV-1 LTR Transactivation by Tat Protein
The HIV-1 Tat protein is essential for the robust transcription of the viral genome. In the absence of Tat, transcription from the HIV-1 LTR is inefficient, producing only short, abortive transcripts. Tat overcomes this by binding to the Trans-Activation Response (TAR) element, an RNA stem-loop structure present at the 5' end of all nascent viral transcripts. This binding event initiates a cascade that recruits the positive transcription elongation factor b (P-TEFb) complex, which includes cyclin-dependent kinase 9 (CDK9) and Cyclin T1. CDK9 then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation and the synthesis of full-length viral RNAs.
Caption: HIV-1 Tat-mediated transactivation of the LTR promoter.
Experimental Workflow for Anti-HIV Screening
The following workflow outlines the key steps in a luciferase-based high-throughput screening campaign to identify and characterize inhibitors of HIV-1 replication.
Caption: General workflow for in vitro anti-HIV drug screening.
Experimental Protocols
TZM-bl Luciferase Reporter Gene Assay for HIV-1 Infection
This protocol is adapted from established methods for measuring HIV-1 infection in TZM-bl cells.[3][4]
Materials:
-
TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase cassette)
-
Complete Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
Neoaureothin or its derivatives, dissolved in DMSO
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture TZM-bl cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete growth medium, and count them.
-
Seed 1 x 10^4 cells in 100 µL of complete growth medium into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Neoaureothin in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Carefully remove the medium from the seeded cells and add 50 µL of the diluted compound to the appropriate wells.
-
Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
-
Virus Infection:
-
Dilute the HIV-1 virus stock in complete growth medium to a pre-titered concentration that yields a high signal-to-background ratio in the luciferase assay.
-
Add 50 µL of the diluted virus to each well, except for the "cell control" wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove 100 µL of the supernatant from each well.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Neoaureothin using the following formula: % Inhibition = [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] * 100 (where RLU is Relative Light Units)
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
MTT Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to determine the cytotoxicity of the test compound.
Materials:
-
TZM-bl cells (or the same cell line used in the primary assay)
-
Complete Growth Medium
-
Neoaureothin or its derivatives, dissolved in DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the TZM-bl luciferase assay.
-
-
Compound Addition:
-
Prepare and add serial dilutions of Neoaureothin to the cells as described in the primary assay protocol.
-
Include "cell control" wells (cells + medium, no compound) to represent 100% viability.
-
-
Incubation:
-
Incubate the plate for 48 hours (or the same duration as the primary assay) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_compound / Absorbance_cell_control) * 100
-
Plot the percentage of viability against the compound concentration and determine the CC50 value.
-
Conclusion
The luciferase-based reporter assay using TZM-bl cells provides a highly sensitive, reproducible, and high-throughput compatible method for screening anti-HIV compounds like Neoaureothin. By following the detailed protocols and workflows provided in these application notes, researchers can effectively evaluate the antiviral potency and cytotoxicity of novel drug candidates, thereby accelerating the discovery and development of new therapeutics to combat HIV.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of the Neoaureothin Nitropyrrole Moiety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of the 4-nitro-1H-pyrrole-2-carboxylic acid moiety of Neoaureothin. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low yields or product impurities.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of the pyrrole (B145914) ring in the synthesis of the Neoaureothin moiety so challenging?
A1: The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. However, this high reactivity also presents several challenges:
-
Over-reactivity and Polymerization: Pyrroles are sensitive to strong acidic conditions, such as those used in typical nitration reactions (e.g., H₂SO₄/HNO₃), which can lead to unwanted polymerization and the formation of tar-like byproducts.[1][2]
-
Poor Regioselectivity: Direct nitration of a pyrrole ring can lead to a mixture of isomers, primarily the 2- and 3-nitro derivatives, as well as dinitrated products.[2] The desired 4-nitro isomer is not the major product of direct nitration.
-
Substrate Sensitivity: The pyrrole ring and its substituents can be sensitive to the harsh conditions of nitration, leading to degradation of the starting material.
Q2: What are the most common methods for introducing the nitro group onto the pyrrole ring for this synthesis?
A2: Given the challenges of direct nitration, the most successful approaches often involve:
-
Nitration of a pre-functionalized pyrrole: A common strategy is to start with a pyrrole-2-carboxylic acid derivative and then introduce the nitro group. This often requires the use of a protecting group on the pyrrole nitrogen to control reactivity and improve regioselectivity.
-
Use of milder nitrating agents: Instead of strong acid mixtures, reagents like nitric acid in acetic anhydride (B1165640) are frequently used to avoid polymerization.[1][3]
-
Building the ring from a nitro-containing precursor: An alternative strategy is to construct the pyrrole ring with the nitro group already in place.
Q3: What is the role of a protecting group on the pyrrole nitrogen during nitration?
A3: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or nosyl), is a crucial strategy.[4][5] These groups:
-
Reduce the reactivity of the pyrrole ring: This deactivation helps to prevent over-reactivity and polymerization.[5]
-
Direct the regioselectivity of the nitration: By sterically and electronically influencing the ring, a protecting group can favor the formation of the desired 4-nitro isomer.
-
Improve solubility and handling: Protected pyrroles are often more crystalline and easier to purify than the free N-H pyrroles.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 4-Nitro-1H-pyrrole-2-carboxylic Acid
Low yields are a common hurdle in this synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Polymerization of the pyrrole starting material | Observe the reaction mixture for the formation of dark, insoluble tars. Check the acidity of the reaction medium. | Use a milder nitrating agent such as nitric acid in acetic anhydride.[1][3] Ensure the reaction is carried out at low temperatures (e.g., 0 °C to -15 °C).[2] |
| Formation of multiple nitro-isomers | Analyze the crude product by ¹H NMR or LC-MS to identify the presence of 2-nitro, 3-nitro, and dinitro-pyrrole isomers. | Introduce an electron-withdrawing protecting group (e.g., tosyl) on the pyrrole nitrogen to direct nitration to the 4-position.[4][5] |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If starting material remains after an extended period, the reaction may be too slow under the current conditions. | Gradually increase the reaction temperature, but with caution to avoid decomposition. Alternatively, consider a more reactive nitrating agent, but balance this with the risk of side reactions. |
| Degradation of the product during workup or purification | Analyze the product at each stage of the workup and purification process to identify any loss of the desired compound. The nitro group can be sensitive to certain conditions. | Use a neutral workup procedure. For purification, employ column chromatography with a silica (B1680970) gel that has been neutralized with a small amount of triethylamine (B128534) in the eluent. |
Problem 2: Difficulty in Purification of the Nitropyrrole Moiety
The polar nature of the carboxylic acid and the nitro group can make purification challenging.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Co-elution of isomers | If multiple nitro-isomers are present, they may have similar polarities, making separation by column chromatography difficult. | Improve the regioselectivity of the nitration step to minimize the formation of isomers. Use a high-performance liquid chromatography (HPLC) system for purification if baseline separation cannot be achieved with standard column chromatography. |
| Streaking or poor separation on silica gel column | The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel. | Convert the carboxylic acid to its methyl or ethyl ester prior to nitration and purification. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. Alternatively, add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid. |
| Product is insoluble and difficult to handle | The final product, 4-nitro-1H-pyrrole-2-carboxylic acid, may have low solubility in common organic solvents. | Recrystallization can be an effective purification method. Experiment with different solvent systems. The use of a co-solvent system may be necessary. |
Experimental Protocols
Protocol 1: Nitration of N-Tosyl-pyrrole-2-carboxylic Acid Methyl Ester
This protocol describes a common method for the synthesis of the 4-nitropyrrole moiety precursor.
1. N-Tosylation of Pyrrole-2-carboxylic Acid Methyl Ester:
-
To a solution of pyrrole-2-carboxylic acid methyl ester (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-pyrrole-2-carboxylic acid methyl ester.
2. Nitration:
-
Dissolve the N-tosyl-pyrrole-2-carboxylic acid methyl ester (1.0 eq) in acetic anhydride at -10 °C.
-
Slowly add a pre-cooled (0 °C) solution of fuming nitric acid (1.1 eq) in acetic anhydride.
-
Maintain the temperature between -10 °C and -5 °C and stir for 2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-nitro- and 5-nitro- isomers.
3. Hydrolysis and Deprotection:
-
The separated 4-nitro isomer can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
The tosyl group can be removed under basic conditions (e.g., NaOH or KOH in methanol/water at reflux).
Visualizations
Caption: Synthetic workflow for the Neoaureothin nitropyrrole moiety.
Caption: Troubleshooting logic for low yield in nitropyrrole synthesis.
References
Technical Support Center: Overcoming Low Yields in the Construction of the Neoaureothin Polyene Chain
Welcome to the Technical Support Center for the synthesis of the Neoaureothin polyene chain. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges leading to low yields in the synthesis of the Neoaureothin polyene chain?
A1: The primary challenges in constructing the Neoaureothin polyene chain that contribute to low yields include:
-
Stereocontrol: Achieving the desired (E,E,E,Z) stereochemistry of the polyene chain is a significant hurdle. Many olefination and cross-coupling reactions can produce a mixture of E/Z isomers, which are often difficult to separate and lead to a lower yield of the desired isomer.
-
Instability of Intermediates and Final Product: Polyenes, particularly those with electron-withdrawing groups like the nitro group in Neoaureothin, are often sensitive to light, acid, base, and heat. This can lead to degradation, isomerization, or undesired side reactions during synthesis and purification.
-
Low Reactivity of Sterically Hindered Substrates: As the polyene chain grows, steric hindrance can reduce the efficiency of subsequent coupling reactions, leading to incomplete conversion and lower yields.
-
Side Reactions: Common side reactions such as homocoupling in cross-coupling reactions (e.g., Stille and Suzuki couplings) can consume starting materials and reduce the yield of the desired product.
Q2: Which synthetic strategies are most effective for constructing the Neoaureothin polyene chain with good stereocontrol?
A2: Several strategies have been employed with varying degrees of success. The most common and effective methods include:
-
Horner-Wadsworth-Emmons (HWE) Olefination: This is a widely used method for forming carbon-carbon double bonds. The Still-Gennari modification of the HWE reaction is particularly useful for selectively forming Z-olefins.[1]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is effective for forming carbon-carbon bonds between vinyl halides and vinyl boronic acids or esters. It generally proceeds with retention of stereochemistry.
-
Stille Coupling: Another palladium-catalyzed reaction that couples organostannanes with organic halides. It is also known for its ability to proceed with retention of stereochemistry.
-
Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides, catalyzed by nickel or palladium. It is a powerful tool for C-C bond formation.
-
Julia-Kocienski Olefination: This reaction provides good E-selectivity in the formation of disubstituted alkenes and can be a valuable tool in a convergent synthesis approach.[2]
Q3: How can I minimize E/Z isomerization of the polyene chain during the synthesis and purification?
A3: To minimize E/Z isomerization, consider the following precautions:
-
Protect from Light: Polyenes are often photosensitive. Conduct reactions and store intermediates and the final product in the dark or in amber-colored glassware.
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze isomerization.
-
Use Mild Reaction Conditions: Employ catalysts and reagents that allow for lower reaction temperatures and shorter reaction times.
-
Careful Purification: When using chromatography, consider using deactivated silica (B1680970) gel (e.g., treated with triethylamine) to reduce on-column isomerization. Alternatively, other purification techniques like recrystallization or size-exclusion chromatography might be gentler.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a crucial step for building the polyene backbone. Low yields and poor stereoselectivity are common issues.
Logical Workflow for Troubleshooting Low HWE Yield/Selectivity
Caption: Troubleshooting workflow for low yield in HWE reactions.
Quantitative Data on HWE Optimization
| Problem | Parameter | Condition A (Low Yield/Selectivity) | Condition B (Improved Yield/Selectivity) | Yield A | Yield B | E/Z Ratio A | E/Z Ratio B | Reference |
| Poor Z-selectivity | Phosphonate Reagent | Diethyl phosphonate | Bis(2,2,2-trifluoroethyl) phosphonate | ~50% | >80% | 1:2 (E:Z) | >1:20 (E:Z) | [1] |
| Low Yield | Base | NaOMe in MeOH | KHMDS with 18-crown-6 (B118740) in THF | 45% | 85% | N/A | N/A | [3] |
| Incomplete Reaction | Temperature | -78 °C | Room Temperature | 30% | 70% | N/A | N/A | [1] |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki/Negishi)
Palladium-catalyzed cross-coupling reactions are essential for connecting larger fragments of the Neoaureothin molecule. Low yields are often due to catalyst deactivation, side reactions, or poor reactivity of the coupling partners.
Signaling Pathway for Suzuki/Negishi Coupling Issues
Caption: Troubleshooting pathways for Suzuki and Negishi couplings.
Quantitative Data on Cross-Coupling Optimization
| Reaction | Problem | Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Yield A | Yield B | Reference |
| Suzuki | Homocoupling | Ligand | PPh3 | SPhos | 35% | 85% | [4] |
| Negishi | Low Conversion | Additive | None | 1.2 eq TMEDA | 20% | 80% | [5] |
| Suzuki | E/Z Scrambling | Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | 50% (mixture) | 88% (single isomer) | [6] |
Experimental Protocols
Protocol 1: Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction for Z-Olefination
This protocol is adapted from methodologies used for the synthesis of complex polyenes and is suitable for creating the Z-double bond in the Neoaureothin polyene chain.
Materials:
-
Aldehyde precursor (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) as a 0.5 M solution in toluene
-
18-crown-6 (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the KHMDS solution and stir for 10 minutes.
-
Add the bis(2,2,2-trifluoroethyl)phosphonoacetate dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde precursor in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Z-olefin.
Protocol 2: Suzuki-Miyaura Coupling of a Vinyl Bromide with a Pyrone Boronic Ester
This protocol provides a general method for the coupling of the polyene chain with the pyrone core of Neoaureothin.
Materials:
-
Vinyl bromide (polyene fragment) (1.0 equiv)
-
Pyrone MIDA boronate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium phosphate (B84403) (K3PO4) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a Schlenk flask, add the vinyl bromide, pyrone MIDA boronate, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and should be determined experimentally. Always follow appropriate laboratory safety procedures.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2 [mdpi.com]
Optimizing culture conditions for maximizing Neoaureothin production in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximizing Neoaureothin (B8089337) production in Streptomyces.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for Neoaureothin production.
| Issue | Potential Cause | Recommended Solution |
| Low or No Neoaureothin Production | Inappropriate culture medium composition. | Test different carbon sources such as starch or mannitol (B672) and nitrogen sources like casein or peptone. The optimal choice is often strain-dependent.[1] |
| Suboptimal pH of the culture medium. | The optimal pH for secondary metabolite production in Streptomyces is typically near neutral (pH 7.0), but can vary between strains. Experiment with a pH range of 6.0 to 8.0.[1] | |
| Incorrect incubation temperature. | Most Streptomyces species show optimal secondary metabolite production at temperatures between 28-30°C.[2] Some strains, however, may prefer slightly higher temperatures, up to 35°C.[1] | |
| Insufficient aeration or agitation. | Ensure adequate oxygen supply by optimizing the agitation speed (e.g., 200-250 rpm in shake flasks) and using baffled flasks to improve aeration.[2] | |
| Poor inoculum quality or size. | Prepare a fresh seed culture and inoculate the production medium at a ratio of 1-5% (v/v) to ensure a healthy and sufficient starting population.[2] | |
| Limited precursor supply for polyketide synthesis. | Consider metabolic engineering strategies to enhance the pool of CoA-derived precursors required for Neoaureothin biosynthesis.[3] | |
| Inconsistent Neoaureothin Yields | Variability in seed culture preparation. | Standardize the age and density of the seed culture used for inoculation to ensure batch-to-batch consistency. |
| Fluctuation in culture parameters. | Tightly control pH, temperature, and dissolved oxygen levels, especially in fermenter cultures, to maintain a stable production environment.[2] | |
| Genetic instability of the producing strain. | Consider strain improvement through mutagenesis to develop genetically stable and robust high-producing mutants. A mutant strain, Streptomyces sp. S-N87, demonstrated a stable and high yield of Neoaureothin.[1] | |
| Difficulty in Extracting Neoaureothin | Inefficient solvent extraction. | Use ethyl acetate (B1210297) or n-butanol for extraction and ensure vigorous shaking for 30-60 minutes to maximize the transfer of Neoaureothin into the organic phase.[2] |
| Degradation of Neoaureothin during extraction. | Concentrate the organic extracts at a temperature below 40°C using a rotary evaporator to prevent thermal degradation of the compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the typical yields of Neoaureothin from Streptomyces?
A1: The production of Neoaureothin can vary significantly depending on the Streptomyces strain and the fermentation conditions. Reported yields are often less than 200 mg/L in wild-type strains.[1] However, through strain improvement and metabolic engineering, significantly higher yields can be achieved. For instance, a mutant strain of Streptomyces sp. AN091965, designated S-N87, produced up to 354.8 ± 7.8 mg/L of Neoaureothin.[1] Furthermore, heterologous expression in an engineered Streptomyces coelicolor strain led to a 4-fold increase in productivity.[3]
Q2: Which Streptomyces species are known to produce Neoaureothin?
A2: Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by several species of Streptomyces, most notably Streptomyces orinoci and Streptomyces spectabilis.[2]
Q3: What is the general workflow for obtaining pure Neoaureothin?
A3: The typical workflow involves bacterial fermentation of a Neoaureothin-producing Streptomyces strain, followed by solvent extraction of the crude compound from the fermentation broth and mycelium. The crude extract is then subjected to preliminary purification using techniques like silica (B1680970) gel column chromatography, followed by final purification using High-Performance Liquid Chromatography (HPLC) to obtain pure Neoaureothin.
Caption: A simplified workflow for the purification of Neoaureothin.
Q4: How can I monitor Neoaureothin production during fermentation?
A4: Neoaureothin production can be monitored periodically by extracting a small sample from the culture and analyzing it by High-Performance Liquid Chromatography (HPLC).
Q5: Are there any advanced strategies to boost Neoaureothin production?
A5: Yes, metabolic engineering and synthetic biology approaches have shown promise. For example, a quorum sensing (QS)-based metabolic engineering system was used to enhance the supply of CoA-derived precursors in a heterologous host, Streptomyces coelicolor, resulting in a four-fold increase in Neoaureothin production without negatively impacting cell growth.[3]
Quantitative Data on Neoaureothin Production
The following table summarizes reported Neoaureothin yields from different Streptomyces strains and under various conditions.
| Strain | Cultivation Method | Key Conditions | Neoaureothin Yield (mg/L) |
| Streptomyces sp. AN091965 (Parental) | Flask Culture | Not specified | 37.6 ± 5.6[1] |
| Streptomyces sp. S-N87 (Mutant) | Flask Culture | NTG mutagenesis | 354.8 ± 7.8[1] |
| Streptomyces coelicolor M1152 (Heterologous host) | Not specified | Quorum sensing-based metabolic engineering | Up to 4-fold increase compared to control[3] |
| Wild-type Streptomyces strains | General Fermentation | Not specified | < 200[1] |
Experimental Protocols
Protocol 1: General Cultivation of Neoaureothin-Producing Streptomyces
This protocol outlines the general conditions for cultivating a Streptomyces strain for Neoaureothin production. Optimization of these parameters is recommended for specific strains.
Materials:
-
Neoaureothin-producing Streptomyces strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Oatmeal agar (B569324) or a custom production medium)
-
Shaker incubator
-
Fermenter (for large-scale production)
Procedure:
-
Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL flask.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until dense growth is observed.[2]
-
Inoculation: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio.[2]
-
Incubation:
-
Monitoring and Harvest: Periodically monitor Neoaureothin production via HPLC. Harvest the culture broth when the production reaches its maximum.
Protocol 2: Extraction of Crude Neoaureothin
This protocol details the extraction of Neoaureothin from the fermentation broth and mycelium.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate or n-butanol
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.[2]
-
Combine the supernatant (broth) and the mycelial cake for extraction.
-
Add an equal volume of ethyl acetate or n-butanol to the combined culture material.
-
Shake the mixture vigorously for 30-60 minutes.[2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with fresh organic solvent.
-
Pool all organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.[2] The resulting residue is the crude Neoaureothin extract.
Signaling Pathway and Experimental Workflow Diagrams
References
Strategies to improve the stability and prevent degradation of Neoaureothin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of Neoaureothin in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of Neoaureothin solutions.
Issue 1: Rapid Loss of Activity or Change in Appearance of Neoaureothin Solution
-
Possible Cause: Degradation due to exposure to light, improper pH, high temperature, or oxidative conditions. Neoaureothin, a polyene antibiotic, is known to be sensitive to these factors. It is particularly photolabile and can undergo light-induced isomerization.[1]
-
Troubleshooting Steps:
-
Protect from Light: Always handle Neoaureothin solutions in a dark environment or use amber-colored vials. For experiments requiring illumination, include a "dark control" sample wrapped in aluminum foil to differentiate between photodegradation and other forms of degradation.[2]
-
Control pH: Polyene antibiotics exhibit varying stability at different pH levels. Some are more sensitive to acidic conditions.[3] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-7.5) unless experimental conditions require otherwise. Use buffered solutions to maintain a stable pH.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C). During experiments, avoid prolonged exposure to elevated temperatures. If thermal degradation is suspected, perform a controlled experiment with samples incubated at different temperatures and a control at a known stable temperature.
-
Solvent Choice: Neoaureothin, like other polyene antibiotics, is generally more stable in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) compared to aqueous solutions where they tend to aggregate.[4] For aqueous-based assays, prepare a concentrated stock in DMSO and dilute it into the aqueous medium immediately before use.
-
Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol to the solution, particularly for long-term storage or when working with formulations prone to oxidation.[2]
-
Issue 2: Precipitation of Neoaureothin in Aqueous Buffers
-
Possible Cause: Low aqueous solubility and aggregation. Polyene antibiotics are known to have poor water solubility and can form aggregates in aqueous environments.[4]
-
Troubleshooting Steps:
-
Optimize Solvent System: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into an aqueous buffer, add the stock solution slowly while vortexing to facilitate dissolution and minimize precipitation.
-
Use of Solubilizing Agents: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or formulating Neoaureothin into liposomes to improve its aqueous solubility and stability.[5][6][7]
-
Control Final Concentration: Ensure that the final concentration of Neoaureothin in the aqueous medium does not exceed its solubility limit. Perform solubility tests to determine the maximum achievable concentration in your specific buffer system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Neoaureothin degradation in solution?
A1: The primary cause of degradation is exposure to light. Neoaureothin is photolabile and can undergo isomerization and other photochemical reactions upon exposure to UV or visible light, leading to a loss of biological activity.[1] Therefore, stringent light protection is the most critical factor in maintaining its stability.
Q2: What is the recommended solvent for storing Neoaureothin?
A2: For long-term storage, it is recommended to store Neoaureothin as a solid at -20°C or below. For preparing stock solutions, high-purity, anhydrous DMSO is the preferred solvent due to the increased stability of polyenes in organic solvents where they exist as monomers.[4]
Q3: How does pH affect the stability of Neoaureothin?
A3: While specific data for Neoaureothin is limited, polyene antibiotics generally exhibit pH-dependent stability. Some are sensitive to acidic pH, which can lead to rapid degradation.[3] In some cases, acidic pH can also promote aggregation.[8] It is recommended to maintain a pH between 6.0 and 7.5 for aqueous solutions unless the experimental protocol requires a different pH.
Q4: Can I heat a Neoaureothin solution to aid dissolution?
A4: It is not recommended to heat Neoaureothin solutions. Polyene antibiotics are generally heat-sensitive, and elevated temperatures can accelerate degradation.[4] If dissolution is difficult, consider using sonication in a controlled temperature bath.
Q5: How can I improve the stability of Neoaureothin in my experimental setup?
A5: To enhance stability, you can employ several strategies:
-
Light Protection: Use amber vials or wrap containers in aluminum foil.[2]
-
Solvent Selection: Use DMSO for stock solutions and minimize the time the compound is in an aqueous medium.
-
pH Control: Use buffered solutions in the optimal pH range (6.0-7.5).
-
Antioxidants: Add antioxidants like BHT or vitamin E to prevent oxidative degradation.[2]
-
Formulation: For in vivo or cell-based assays, consider using delivery systems like cyclodextrins or liposomes to protect the molecule from degradation and improve solubility.[5][7]
Data Presentation
Table 1: Qualitative Stability of Neoaureothin Under Various Conditions
| Condition | Stability | Recommendations |
| Light | Highly Unstable (Photolabile) | Store in the dark; use amber vials or foil wrapping. |
| pH (Aqueous) | Moderately Stable (pH 6.0-7.5) | Use buffered solutions; avoid strongly acidic or alkaline conditions. |
| Unstable (Acidic < pH 5) | Increased potential for degradation and/or aggregation.[3][8] | |
| Temperature | Stable (-20°C or below, solid/DMSO) | Store stock solutions at low temperatures. |
| Unstable (Elevated temperatures > 37°C) | Avoid heating; conduct experiments at controlled room temperature or below. | |
| Solvent | Stable (DMSO, other organic solvents) | Prepare stock solutions in anhydrous DMSO. |
| Unstable (Aqueous solutions) | Prone to aggregation and hydrolysis; minimize time in aqueous media. | |
| Oxygen | Potentially Unstable | Consider de-gassing solvents and using antioxidants for long-term studies. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of Neoaureothin
This protocol is adapted from established methods for assessing the photostability of chemical compounds.[2][9][10]
-
Objective: To determine the photostability of Neoaureothin in a specific solvent system.
-
Materials:
-
Neoaureothin
-
HPLC-grade solvent (e.g., methanol (B129727) or DMSO)
-
Transparent and amber glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (ICH Q1B compliant)
-
HPLC system with a UV detector
-
-
Methodology:
-
Sample Preparation: Prepare a solution of Neoaureothin in the chosen solvent at a known concentration (e.g., 1 mg/mL). Aliquot the solution into both transparent and amber glass vials. Prepare a "dark control" by wrapping a transparent vial completely in aluminum foil.
-
Light Exposure: Place the transparent and dark control vials inside the photostability chamber. Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Time Points: Withdraw samples from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method to quantify the remaining concentration of Neoaureothin.
-
Data Analysis: Calculate the percentage of Neoaureothin remaining at each time point relative to the initial concentration (t=0). Compare the degradation profile of the light-exposed sample with the dark control to isolate the effect of light.
-
Protocol 2: Evaluation of pH Stability of Neoaureothin
-
Objective: To assess the stability of Neoaureothin in aqueous solutions at different pH values.
-
Materials:
-
Neoaureothin stock solution in DMSO
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
Amber vials
-
Incubator set at a constant temperature (e.g., 25°C or 37°C)
-
HPLC system with a UV detector
-
-
Methodology:
-
Sample Preparation: Dilute the Neoaureothin DMSO stock solution into each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Incubation: Store the vials in an incubator at a constant temperature, protected from light.
-
Time Points: Collect aliquots from each pH solution at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the concentration of intact Neoaureothin.
-
Data Analysis: Plot the percentage of remaining Neoaureothin against time for each pH value to determine the degradation kinetics.
-
Mandatory Visualization
Caption: Workflow for a photostability study of Neoaureothin.
Caption: Strategies to improve the stability of Neoaureothin in solution.
Caption: Proposed mechanism of anti-HIV action of Neoaureothin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anomalously high aggregation level of the polyene antibiotic amphotericin B in acidic medium: implications for the biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Neoaureothin-Based In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neoaureothin in in vitro assays. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value (Reduced Potency)
Q: My in vitro assay is showing a higher than expected IC50 value for Neoaureothin, suggesting reduced potency. What are the possible causes and how can I troubleshoot this?
A: Several factors can contribute to an apparent decrease in Neoaureothin's potency. Follow these troubleshooting steps to identify and resolve the issue:
-
Compound Integrity and Solubility:
-
Degradation: Neoaureothin, a polyketide, may be susceptible to degradation. Ensure it has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in DMSO for each experiment.
-
Solubility: Poor solubility can lead to a lower effective concentration.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent precipitation.[2] Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Assay Conditions:
-
Cell Density: High cell density can lead to a higher IC50 value. Optimize cell seeding density to ensure they are in the exponential growth phase throughout the experiment.
-
Incubation Time: The duration of compound exposure can influence the IC50 value. Ensure you are using the recommended incubation time for your specific assay and cell line. For anti-HIV assays, a common incubation period is 48 hours.[2]
-
-
Reagent Quality:
-
Cell Health: Ensure your cells are healthy and free from contamination. Unhealthy cells can respond differently to treatment.[3]
-
Virus Stock: If performing an antiviral assay, ensure the virus stock is properly titered and has not lost infectivity due to improper storage or handling.
-
Issue 2: High Cytotoxicity Observed at or Below the Expected IC50
Q: I am observing significant cytotoxicity in my cell cultures at concentrations of Neoaureothin where I expect to see specific antiviral activity. How can I address this?
A: Distinguishing specific antiviral effects from general cytotoxicity is crucial.[2] Here’s how to troubleshoot excessive cytotoxicity:
-
Determine the Therapeutic Index:
-
Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your primary efficacy assay.[2] This will allow you to determine the CC50 (50% cytotoxic concentration) and calculate the therapeutic index (CC50/IC50). A low therapeutic index indicates that the effective concentration is close to the toxic concentration.
-
-
Optimize Compound Concentration:
-
Use a narrower range of Neoaureothin concentrations centered around the expected IC50 value. This can help identify a window where the desired activity is observed without significant cell death.
-
-
Cell Line Sensitivity:
-
Different cell lines can have varying sensitivities to a compound. If possible, test Neoaureothin in a different cell line recommended for your assay to see if the cytotoxicity is cell-type specific.
-
Issue 3: Inconsistent and Irreproducible Results
Q: My results with Neoaureothin vary significantly between experiments. What steps can I take to improve reproducibility?
A: Lack of reproducibility can be frustrating. A systematic approach to your experimental setup can help improve consistency:
-
Standardize Protocols:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Preparation: Prepare fresh dilutions of Neoaureothin from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Timing: Be consistent with incubation times and the timing of reagent additions.
-
-
Control for Experimental Variability:
-
Plate Layout: Be mindful of the "edge effect" in multi-well plates, where wells on the edge of the plate can behave differently. Consider not using the outer wells for critical measurements.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize errors in dilutions and reagent additions.
-
-
Solvent Effects:
-
Include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve Neoaureothin) in every experiment to account for any effects of the solvent on the cells.[2]
-
Quantitative Data Summary
Specific IC50 and CC50 values for Neoaureothin are not widely available in the public domain. The following table presents data for a highly potent derivative of the related compound, Aureothin, which has shown superior anti-HIV activity.[2]
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| Aureothin Derivative (Compound #7) | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [2] |
| Aureothin Derivative (Compound #7) | Cytotoxicity | Not Specified | N/A | CC50 | Improved cell safety compared to Aureothin | [2] |
Experimental Protocols
Detailed Methodology: TZM-bl Reporter Gene Assay for Anti-HIV Activity
This assay is a common method for screening anti-HIV compounds.[2] TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene.[2]
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Neoaureothin in cell culture medium. The final DMSO concentration should be below 0.1%.[2]
-
Treatment: On the day of infection, remove the medium from the cells and add the diluted Neoaureothin solutions.
-
Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include a virus control (cells + virus, no compound) and a cell control (cells only) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
Lysis and Luminescence Reading: Remove the supernatant and add luciferase assay reagent to each well. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.
Visualizations
Caption: General workflow for a Neoaureothin in vitro assay.
Caption: Decision tree for troubleshooting common issues in Neoaureothin assays.
Caption: Proposed mechanism of Neoaureothin's anti-HIV activity.[2]
References
Improving the solubility of Neoaureothin for biological experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the solubility of Neoaureothin in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neoaureothin and why is its solubility a challenge?
Neoaureothin is a polyketide natural product known for its antiviral and antimalarial activities.[1] It is classified as a lipid, indicating its lipophilic or fat-soluble nature.[1] This inherent hydrophobicity makes it poorly soluble in aqueous solutions, such as cell culture media and buffers, which are critical for most biological experiments. This can lead to issues with compound precipitation, inaccurate dosing, and poor bioavailability.
Q2: What is the recommended solvent for preparing a Neoaureothin stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of Neoaureothin for cell culture and other biological assays.[2][3] It is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4] For best results, use high-purity, anhydrous (water-free) DMSO, as absorbed water can negatively impact the solubility of hydrophobic compounds.[5]
Q3: My Neoaureothin powder is not dissolving completely in DMSO. What should I do?
If you observe particulate matter after vortexing, gentle warming or brief ultrasonication can aid dissolution. Place the vial in a 37°C water bath for a few minutes or use an ultrasonic bath for 5-10 minutes until the solution becomes clear.[5] Ensure the vial is tightly sealed to prevent moisture absorption.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can be toxic to cells. A final concentration of less than 0.1% is strongly recommended for most cell lines to avoid artifacts and cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: I observed precipitation after diluting my DMSO stock solution into the aqueous cell culture medium. How can I prevent this?
This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent is rapidly diluted into a poor solvent (like water-based media), causing it to crash out of solution.[5] The following troubleshooting guide and protocol are designed to prevent this.
Troubleshooting Guide: Preventing Precipitation
This guide helps you identify and solve common issues related to Neoaureothin precipitation when preparing working solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | Solvent Shock: Rapid change in solvent polarity. | Add the stock solution drop-by-drop into pre-warmed media while gently vortexing or swirling to ensure gradual dispersion.[5] |
| Low Temperature: Media is too cold, reducing solubility. | Always pre-warm your cell culture medium and buffers to the experimental temperature (e.g., 37°C) before adding the compound.[5][6] | |
| Solution appears cloudy or turbid over time. | Concentration Limit Exceeded: The final concentration in the aqueous medium is above its solubility limit. | Perform a solubility test to determine the maximum achievable concentration in your specific medium. Consider lowering the final working concentration. |
| Media Components: Salts, proteins, or other components in the media can interact with the compound, causing it to precipitate.[6][7][8] | If possible, test solubility in a simpler buffer (like PBS) first. Be aware that components like serum can sometimes help or hinder solubility.[9] | |
| Inconsistent results between experiments. | Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution can promote aggregation and precipitation.[5][6] | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5] |
| Evaporation: Water loss from media can increase the concentration of all components, leading to precipitation.[6][7] | Ensure proper humidification in incubators and keep plates or tubes sealed when possible.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Neoaureothin Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the critical first step.
Materials:
-
Neoaureothin powder (Molecular Weight: ~477.5 g/mol )[1]
-
High-purity, anhydrous DMSO[5]
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettors and sterile tips
Methodology:
-
Weigh Compound: Accurately weigh 1 mg of Neoaureothin powder and place it into a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated area for handling powdered chemicals.
-
Add Solvent: Add 209.4 µL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Assist Dissolution (If Necessary): If the solid does not dissolve completely, place the sealed tube in an ultrasonic water bath for 5-10 minutes.[5]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability.[5]
Protocol 2: Dilution of Neoaureothin into Cell Culture Medium
This protocol details the critical dilution step to prevent precipitation and achieve the desired final concentration.
Methodology:
-
Pre-warm Medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches the experimental temperature.[5]
-
Prepare for Dilution: Gently thaw a single-use aliquot of your Neoaureothin DMSO stock solution.
-
Gradual Dilution: Add the required volume of the stock solution drop-by-drop directly into the pre-warmed medium while gently swirling or vortexing the tube.[5] For example, to make a 10 µM working solution from a 10 mM stock, add 10 µL of stock to 10 mL of medium. This gradual introduction is crucial to prevent solvent shock.
-
Final Mix: Once the addition is complete, cap the tube and gently invert it a few times to ensure homogeneity. Do not shake vigorously, as this can cause foaming and protein denaturation.
-
Use Immediately: Use the freshly prepared working solution for your experiment as soon as possible.
Visual Guides
Solubility Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve Neoaureothin solubility issues during experimental preparation.
Caption: Workflow for troubleshooting Neoaureothin precipitation.
Neoaureothin's Antiviral Mechanism of Action
Neoaureothin has been identified as a potent inhibitor of HIV.[10] Its mechanism involves blocking the production of new viruses from already infected cells by inhibiting the expression of HIV genes.[10] This mode of action is distinct from many current clinical drugs.[10]
Caption: Neoaureothin inhibits HIV replication by blocking gene expression.
References
- 1. Neoaureothin | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Neoaureothin in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoaureothin in cellular models. The information provided aims to help identify and address potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of Neoaureothin?
A1: Neoaureothin is a γ-pyrone polyketide natural product. Its primary reported mechanism of action, particularly in the context of anti-HIV research, is the inhibition of de novo virus production from integrated proviruses. It achieves this by blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1] This mechanism is distinct from currently approved antiretroviral drugs.[1]
Q2: Are there known or suspected off-target effects of Neoaureothin?
A2: While direct and comprehensive studies on Neoaureothin's off-target effects are limited, its structural similarity to Aureothin, a known inhibitor of F1Fo ATP synthase, strongly suggests that Neoaureothin may also affect mitochondrial function.[2] Inhibition of ATP synthase can lead to a range of cellular effects, including cytotoxicity, metabolic stress, and induction of apoptosis. Additionally, Neoaureothin has demonstrated broad biological activities, including anticancer and antifungal properties, which may be mediated by on-target or off-target effects in different cellular contexts.[2]
Q3: What are the common signs of off-target cytotoxicity in my cell cultures treated with Neoaureothin?
A3: Off-target cytotoxicity may manifest as:
-
A significant decrease in cell viability at concentrations lower than expected for the intended biological effect.
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
-
Induction of apoptosis or necrosis markers, which can be confirmed by specific assays (see Troubleshooting Guide).
-
Reduced metabolic activity, which can be measured using assays like the MTT assay.[1]
Q4: How can I distinguish between the intended (on-target) and unintended (off-target) effects of Neoaureothin?
A4: Distinguishing between on-target and off-target effects is a critical aspect of drug development.[3] For Neoaureothin, this can be approached by:
-
Target Engagement Assays: If the intended target is known and measurable, directly assessing the engagement of Neoaureothin with this target at various concentrations can help correlate target binding with the observed phenotype.
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If Neoaureothin still produces the same effect in these cells, it is likely due to off-target mechanisms.
-
Rescue Experiments: If Neoaureothin's effect is due to the inhibition of a specific pathway, attempting to rescue the phenotype by adding a downstream component of that pathway can provide evidence for an on-target effect.
-
Profiling against a panel of cell lines: Observing the activity of Neoaureothin across a diverse panel of cell lines can reveal patterns of sensitivity that may correlate with the expression of the intended target or specific off-target proteins.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity
You observe significant cell death at concentrations where you expect to see a specific biological effect (e.g., inhibition of viral replication).
-
Possible Cause 1: Off-target mitochondrial toxicity.
-
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential: Use a fluorescent dye such as JC-1 or TMRE to measure changes in mitochondrial membrane potential. A decrease in potential is an early indicator of mitochondrial dysfunction.
-
Measure ATP Levels: Perform a cellular ATP quantification assay. A drop in intracellular ATP levels can indicate inhibition of ATP synthase.
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure the OCR of treated cells. A decrease in basal and maximal respiration is consistent with mitochondrial inhibition.[4]
-
-
-
Possible Cause 2: Induction of Apoptosis.
-
Troubleshooting Steps:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminometric or fluorometric assay.
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine (B164497) with Annexin V staining, an early marker of apoptosis.[5]
-
PARP Cleavage: Perform a western blot to detect the cleavage of PARP, a substrate of activated caspase-3.[6][7]
-
-
Issue 2: Inconsistent or Non-Reproducible Results
Your experimental results with Neoaureothin vary significantly between experiments.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Steps:
-
Fresh Preparation: Neoaureothin has been reported to be photolabile.[2] Prepare fresh dilutions from a frozen stock solution for each experiment and protect it from light.
-
Solvent Consistency: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and controls, as high concentrations can have cytotoxic effects.
-
-
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Steps:
-
Consistent Cell Passage Number: Use cells from a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as this can affect their response to treatment.
-
-
Issue 3: Observed Effect Does Not Correlate with Intended Target Inhibition
You observe a cellular phenotype, but it does not seem to be related to the known anti-HIV mechanism of Neoaureothin.
-
Possible Cause: Modulation of an Unknown Off-Target Signaling Pathway.
-
Troubleshooting Steps:
-
Phospho-protein Array: Use a phospho-protein array to screen for changes in the phosphorylation status of a wide range of signaling proteins. This can provide clues about which pathways are being affected.
-
Western Blotting for Key Signaling Nodes: Based on array results or literature on related compounds, perform western blots for key proteins in pathways commonly affected by cytotoxic agents, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[8]
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze changes in the expression of genes related to stress responses, cell cycle control, and apoptosis.
-
-
Data Presentation
Table 1: Cytotoxicity of Aureothin and a Synthetic Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Aureothin | Viability Assay | PBMCs | CC50 | ~2.27 µM | [2] |
| Compound #7 | Viability Assay | PBMCs | CC50 | > 10 µM | [2] |
CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Anti-HIV Activity of a Neoaureothin Derivative (Compound #7)
| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |
| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [1] |
IC90: 90% inhibitory concentration.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on mitochondrial activity.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells in culture
-
Neoaureothin stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Neoaureothin in complete cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the diluted Neoaureothin solutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate in a buffer system optimized for caspase activity. Upon cleavage by activated caspase-3/7, a substrate for luciferase is released, resulting in light production that is proportional to caspase activity.
Materials:
-
Cells in culture
-
Neoaureothin stock solution (in DMSO)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well microplate
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of Neoaureothin as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Incubate for the desired treatment period.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the data to cell number (can be done in a parallel plate using a viability assay) and express the results as fold change relative to the vehicle control.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiapoptotic Clone 11-Derived Peptides Induce In Vitro Death of CD4+ T Cells Susceptible to HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug-Induced Reactivation of Apoptosis Abrogates HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols to Increase Neoaureothin Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of Neoaureothin, a polyketide metabolite with significant therapeutic potential. Here you will find detailed experimental protocols, troubleshooting guides to address common challenges, and frequently asked questions to enhance your purification workflow and maximize the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is Neoaureothin and why is its purity important?
A1: Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide produced by several species of Streptomyces. It exhibits a range of biological activities, including anticancer, antibiotic, antimalarial, and nematicidal effects, making it a compound of interest for drug development.[1] High purity is crucial for accurate pharmacological studies, ensuring that the observed biological effects are attributable to Neoaureothin and not to impurities.
Q2: What is the general workflow for Neoaureothin purification?
A2: The purification of Neoaureothin from bacterial cultures typically involves a multi-step process:
-
Fermentation: Culturing a Neoaureothin-producing Streptomyces strain.
-
Extraction: Isolating the crude Neoaureothin from the fermentation broth and/or mycelium using organic solvents.
-
Preliminary Purification: Initial fractionation of the crude extract, often using silica (B1680970) gel column chromatography.
-
Final Purification: High-resolution separation to achieve high purity, commonly performed by High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirming the identity and purity using analytical techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis Spectroscopy.[1]
Q3: What are the main challenges in purifying Neoaureothin?
A3: Challenges in Neoaureothin purification are similar to those encountered with other natural products, especially nitro-containing polyketides. These can include:
-
Low yield: Neoaureothin is often produced in low quantities by the bacterial host.
-
Presence of structurally similar impurities: Co-extraction of other polyketides and metabolites can complicate purification.
-
Compound instability: Neoaureothin can be sensitive to factors like light, pH, and temperature, potentially leading to degradation during the purification process.
-
Poor solubility: Like many organic molecules, Neoaureothin may have limited solubility in certain solvents, which can affect extraction and chromatography.
Q4: Which analytical techniques are best for assessing Neoaureothin purity?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most common and effective method for assessing the purity of Neoaureothin. Monitoring at a wavelength where Neoaureothin has strong absorbance (around 330 nm) is recommended.[1] For definitive identification and structural confirmation of the purified compound and any impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Neoaureothin.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction from the culture broth or mycelium. | - Ensure vigorous and sufficient mixing/shaking during solvent extraction to maximize the interaction between the organic solvent and the culture material.- Perform multiple extractions (e.g., 3 times) of the aqueous layer or mycelium to ensure complete recovery.- Consider using a different extraction solvent or a mixture of solvents with varying polarities. |
| Degradation of Neoaureothin during extraction. | - Perform the extraction at a controlled, cool temperature (e.g., below 40°C) to minimize thermal degradation.- Protect the extraction mixture from light, as nitro-containing compounds can be photolabile. | |
| Poor Separation in Silica Gel Chromatography | Inappropriate solvent system (mobile phase). | - Optimize the solvent system by testing different ratios of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). A step gradient of increasing polarity is often effective.- Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column. |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. | |
| Co-elution of Impurities in HPLC | Suboptimal mobile phase composition or gradient. | - Adjust the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water) and the gradient slope to improve resolution.- Experiment with different mobile phase additives, such as a small percentage of formic acid or trifluoroacetic acid, to improve peak shape and separation. |
| Incorrect column chemistry. | - Select a different stationary phase. While a C18 column is commonly used, other phases like phenyl-hexyl or a different brand of C18 column may provide better selectivity for Neoaureothin and its specific impurities. | |
| Degradation of Neoaureothin During Purification | Exposure to harsh pH conditions. | - Maintain a neutral or slightly acidic pH throughout the purification process, as nitroaromatic compounds can be unstable under basic conditions. |
| Prolonged exposure to light. | - Use amber-colored glassware or wrap glassware in aluminum foil to protect the compound from light, especially during long chromatographic runs or when storing fractions. |
Data Presentation: Comparison of Purification Parameters
Quantitative data for direct comparison of different complete Neoaureothin purification protocols is limited in the available literature. The following table provides a generalized comparison of parameters for key purification steps based on common practices for polyketide isolation. Researchers should optimize these parameters for their specific experimental conditions.
| Purification Step | Parameter | Option 1 | Option 2 | Considerations for Optimization |
| Solvent Extraction | Solvent | Ethyl Acetate (B1210297) | n-Butanol | Ethyl acetate is a common choice for extracting polyketides. The optimal solvent will depend on the specific fermentation medium and the polarity of co-metabolites. |
| Silica Gel Chromatography | Mobile Phase | Hexane/Ethyl Acetate Gradient | Dichloromethane/Methanol (B129727) Gradient | The choice of solvent system should be guided by preliminary TLC analysis to achieve the best separation of Neoaureothin from major impurities. |
| Preparative HPLC | Stationary Phase | C18 | Phenyl-Hexyl | C18 is a versatile stationary phase for reversed-phase chromatography. A phenyl-hexyl column may offer different selectivity for aromatic compounds like Neoaureothin. |
| Mobile Phase | Acetonitrile/Water Gradient | Methanol/Water Gradient | Acetonitrile often provides better peak shape and lower backpressure than methanol. The gradient should be optimized to maximize resolution. |
Experimental Protocols
Fermentation of Streptomyces sp. for Neoaureothin Production
This protocol describes the general procedure for culturing a Neoaureothin-producing Streptomyces strain.
Materials:
-
Neoaureothin-producing Streptomyces strain (e.g., S. orinoci, S. spectabilis)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (specific to the strain, often containing glucose, yeast extract, and mineral salts)
-
Shake flasks or fermenter
Procedure:
-
Inoculate the seed culture medium with a glycerol (B35011) stock or agar (B569324) plug of the Streptomyces strain.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.[1]
-
Inoculate the production medium with the seed culture (typically 1-5% v/v).[1]
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days. For fermenter cultures, maintain pH at approximately 7.0 and ensure adequate dissolved oxygen levels.[1]
-
Monitor Neoaureothin production periodically by analyzing a small sample via HPLC.
-
Harvest the culture when Neoaureothin production is maximal.
Extraction of Crude Neoaureothin
This protocol details the extraction of Neoaureothin from the fermentation broth and mycelium.
Materials:
-
Fermentation culture
-
Ethyl acetate or n-butanol
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add an equal volume of ethyl acetate to the harvested culture (broth and mycelium).[1]
-
Shake the mixture vigorously for 30-60 minutes.[1]
-
Separate the organic and aqueous layers using a separatory funnel. Collect the organic (upper) layer.[1]
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
If a significant amount of mycelium is present, it can be filtered and extracted separately with the same solvent.
-
Pool all organic extracts and concentrate to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.[1] The resulting residue is the crude Neoaureothin extract.
Preliminary Purification by Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract.
Materials:
-
Crude Neoaureothin extract
-
Silica gel (60-120 or 100-200 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing Neoaureothin.
-
Pool the fractions containing Neoaureothin and evaporate the solvent.
Final Purification by Preparative HPLC
This protocol outlines the final purification step to obtain high-purity Neoaureothin.
Materials:
-
Enriched Neoaureothin fraction from silica gel chromatography
-
Preparative HPLC system with a UV-Vis detector
-
Preparative C18 column (e.g., 20 mm ID)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Collection vials
Procedure:
-
Dissolve the enriched Neoaureothin fraction in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up the HPLC system with the preparative C18 column and equilibrate it with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution method, for example, from 30% acetonitrile in water to 100% acetonitrile over 30 minutes.
-
Monitor the elution at approximately 330 nm.[1]
-
Collect the peak corresponding to Neoaureothin.
-
Evaporate the solvent from the collected fraction to obtain pure Neoaureothin.
-
Confirm the purity of the final product by analytical HPLC.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
Technical Support Center: Managing Potential Resistance to Neoaureothin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoaureothin. The content is structured to address potential challenges in studying its antibacterial activity and the emergence of resistance.
Disclaimer: Publicly available information on the specific antibacterial mechanism of action of Neoaureothin and associated resistance mechanisms is limited. This guide is based on a hypothesized mechanism of Neoaureothin as an anti-virulence agent targeting the bacterial Type III Secretion System (T3SS), a common strategy for combating Gram-negative pathogens with a potentially lower propensity for resistance development. The experimental protocols and troubleshooting advice are based on established methodologies in antimicrobial research.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action of Neoaureothin against bacteria?
A1: Neoaureothin is hypothesized to function as an anti-virulence agent by inhibiting the Type III Secretion System (T3SS) in Gram-negative bacteria. The T3SS is a needle-like apparatus that injects bacterial effector proteins into host cells, a process crucial for pathogenicity.[1][2][3] Unlike traditional antibiotics that target essential processes like cell wall synthesis or protein production, Neoaureothin is thought to disarm bacteria, making them less capable of causing disease without directly killing them.[4] This approach is thought to exert less selective pressure, potentially slowing the development of resistance.[5]
Q2: What are the potential mechanisms of bacterial resistance to a T3SS inhibitor like Neoaureothin?
A2: While anti-virulence compounds are expected to have a higher barrier to resistance, bacteria can still evolve mechanisms to overcome their effects. Potential resistance mechanisms include:
-
Target Modification: Mutations in the specific T3SS protein that Neoaureothin binds to could prevent the compound from interacting with its target.[6][7]
-
Efflux Pumps: Bacteria may upregulate or acquire efflux pumps that actively transport Neoaureothin out of the cell, preventing it from reaching its intracellular target at an effective concentration.[7]
-
Drug Inactivation: Bacteria could evolve enzymes that chemically modify and inactivate Neoaureothin.[8][9]
-
Bypass Pathways: Bacteria might develop alternative pathways to compensate for the inhibited T3SS, although this is less common for virulence systems.[8]
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of Neoaureothin?
A3: The MIC can be determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol is provided in the "Experimental Protocols" section of this guide.[10] It is important to note that as a potential anti-virulence agent, Neoaureothin may not exhibit a traditional bactericidal or bacteriostatic effect, and thus may have a high MIC. Its efficacy might be better measured using virulence assays, such as a T3SS reporter assay.
Q4: My experimental results with Neoaureothin are inconsistent. What are some common causes?
A4: Inconsistent results can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include:
-
Compound Instability: Neoaureothin and its parent compound, aureothin, are known to be photolabile.[11] Ensure experiments are conducted with minimal light exposure.
-
Inoculum Preparation: The density and growth phase of the bacterial culture can significantly impact results.
-
Assay Conditions: Variations in media composition, pH, and incubation time can affect both bacterial growth and compound activity.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect compound concentrations and inconsistent results.
Troubleshooting Guides
Troubleshooting Inconsistent MIC or Anti-Virulence Assay Results
This guide provides a structured approach to resolving common issues encountered during in vitro testing of Neoaureothin.
Problem: High variability in MIC values or inconsistent inhibition in T3SS reporter assays.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Effective management of resistance requires careful tracking of quantitative data. The following table provides an example of how to present MIC data for wild-type and experimentally evolved resistant strains.
Table 1: Example MIC Data for Neoaureothin against Wild-Type and Resistant Bacterial Strains
| Bacterial Strain | Genotype/Phenotype | Neoaureothin MIC (µg/mL) | Fold Change in MIC |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 64 | - |
| P. aeruginosa PAO1-NR1 | Neoaureothin-Resistant Mutant 1 | >256 | >4 |
| P. aeruginosa PAO1-NR2 | Neoaureothin-Resistant Mutant 2 | 256 | 4 |
| Escherichia coli ATCC 25922 | Wild-Type | 128 | - |
| E. coli ATCC 25922-NR1 | Neoaureothin-Resistant Mutant 1 | >256 | >2 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI guidelines.[10]
-
Preparation:
-
Prepare a 2x stock solution of Neoaureothin in an appropriate solvent (e.g., DMSO).
-
Prepare a bacterial inoculum by diluting an overnight culture in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10^5 CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the 2x Neoaureothin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10. Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Neoaureothin that completely inhibits visible bacterial growth.
-
Protocol 2: Generation of Resistant Mutants
This protocol describes a method for selecting for spontaneous resistant mutants.
-
High-Density Culture:
-
Inoculate a large volume (e.g., 100 mL) of broth with the wild-type bacterial strain and grow to late-logarithmic or stationary phase.
-
-
Plating on Selective Media:
-
Plate high-density aliquots of the culture onto agar (B569324) plates containing Neoaureothin at concentrations 2x, 4x, and 8x the MIC.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-72 hours.
-
-
Isolation and Verification:
-
Select colonies that grow on the selective plates.
-
Streak the selected colonies onto fresh selective plates to confirm the resistant phenotype.
-
Perform MIC testing on the confirmed resistant isolates to quantify the level of resistance.
-
Protocol 3: Investigating Efflux Pump Involvement
This protocol uses an efflux pump inhibitor (EPI) to determine if efflux is contributing to resistance.
-
MIC Determination with EPI:
-
Determine the MIC of Neoaureothin for both the wild-type and resistant strains in parallel with MIC assays where a sub-inhibitory concentration of an EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)) is added to the media.
-
-
Data Analysis:
-
A significant reduction (≥4-fold) in the MIC of Neoaureothin in the presence of the EPI suggests that efflux is a mechanism of resistance.
-
Visualizations
Hypothesized Mechanism of Action of Neoaureothin
Caption: Neoaureothin inhibiting the bacterial Type III Secretion System.
Workflow for Investigating Resistance Mechanisms
Caption: A general workflow for identifying potential resistance mechanisms.
References
- 1. Frontiers | Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems [frontiersin.org]
- 2. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bacterial Type III Secretion System as a Target for Developing New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Type III secretion inhibitors for the management of bacterial plant diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. youtube.com [youtube.com]
- 9. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Neoaureothin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Neoaureothin for in vivo studies. Given the limited publicly available data on Neoaureothin's physicochemical properties, this guide draws upon established strategies for poorly soluble compounds, particularly those with similar structural motifs (polyketides, C-nitro compounds).
Frequently Asked Questions (FAQs)
Q1: What is Neoaureothin and why is its bioavailability a concern for in vivo studies?
A1: Neoaureothin, also known as Spectinabilin, is a polyketide natural product with a molecular formula of C28H31NO6. It has demonstrated promising biological activities, including anti-HIV, anticancer, and antifungal properties.[1][2][3] Like many complex natural products, Neoaureothin is expected to have low aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its efficacy in in vivo models. Poor bioavailability can lead to insufficient drug concentration at the target site, yielding inconclusive or misleading results.
Q2: What are the primary formulation challenges anticipated with Neoaureothin?
A2: The primary challenges with Neoaureothin are likely to be:
-
Poor Aqueous Solubility: Its complex, largely hydrophobic structure suggests low solubility in water, leading to poor dissolution in the gastrointestinal tract.
-
Potential for Degradation: Some complex molecules can be sensitive to the pH of the gastrointestinal tract or enzymatic degradation.
-
Limited Permeability: The molecule's size and properties may limit its ability to pass through the intestinal wall into the bloodstream.
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like Neoaureothin?
A3: Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanomilling to improve dissolution rate.
-
Solid Dispersions: Dispersing Neoaureothin in a hydrophilic polymer matrix to enhance wettability and dissolution.
-
Lipid-Based Formulations: Dissolving or suspending Neoaureothin in lipids, surfactants, and co-solvents to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the apparent solubility of Neoaureothin.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Suggestions |
| Low or no detectable plasma concentration of Neoaureothin after oral administration. | Poor dissolution of Neoaureothin in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or wet media milling to create a nanosuspension.2. Formulate as a Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a hydrophilic polymer (e.g., PVP, HPMC).3. Develop a Lipid-Based Formulation: Create a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption; potential food effects. | 1. Standardize Feeding Protocol: Administer the formulation in either a fasted or fed state consistently across all animals.2. Improve Formulation Robustness: A well-formulated SEDDS can reduce variability by creating a consistent microenvironment for drug release and absorption. |
| Evidence of drug degradation in the gastrointestinal tract. | pH instability or enzymatic degradation. | 1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect Neoaureothin from the acidic environment of the stomach.2. Use of Metabolism Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes if the metabolic pathway is identified.[4] |
| In vitro dissolution is high, but in vivo exposure remains low. | Poor intestinal permeability. | 1. Incorporate Permeation Enhancers: Include excipients known to enhance membrane transport in the formulation (use with caution and assess toxicity).2. Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, explore parenteral routes (e.g., intravenous, intraperitoneal) to establish a proof-of-concept for efficacy. |
Experimental Protocols
Preparation of a Neoaureothin Nanosuspension by Wet Media Milling
Objective: To increase the dissolution rate of Neoaureothin by reducing its particle size to the nanometer range.
Materials:
-
Neoaureothin
-
Stabilizer (e.g., Polysorbate 80, Poloxamer 188)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy media mill
Methodology:
-
Prepare a pre-suspension by dispersing Neoaureothin powder in an aqueous solution of the chosen stabilizer.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a controlled temperature for a predetermined duration (optimization may be required).
-
Periodically sample the suspension to monitor particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of Neoaureothin by creating a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids.
Materials:
-
Neoaureothin
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Screening: Determine the solubility of Neoaureothin in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the required amount of Neoaureothin and stir until completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the formulation to water and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aureothin (Hypothesized for Neoaureothin) in Cancer Cells
The structurally similar compound, Aureothin, is known to induce apoptosis in cancer cells by inhibiting the phosphorylation of STAT3.[1] It is hypothesized that Neoaureothin may share a similar mechanism of action.
Caption: Hypothesized mechanism of Neoaureothin-induced apoptosis via inhibition of the JAK/STAT3 pathway.
Anti-HIV Mechanism of Action of Neoaureothin
Neoaureothin and its derivatives have a novel anti-HIV mechanism that involves blocking the accumulation of viral RNAs responsible for encoding structural components of new virions.[2][5][6]
Caption: Mechanism of Neoaureothin's anti-HIV activity, blocking the accumulation of viral structural RNA.
General Experimental Workflow for Bioavailability Enhancement
This workflow outlines the logical progression for developing and testing a formulation to enhance the bioavailability of Neoaureothin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Bioactivity of Neoaureothin and Aureothin: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Neoaureothin, also known as spectinabilin, and Aureothin are structurally related polyketide metabolites produced by various species of Streptomyces.[1][2][3] Both compounds have garnered significant interest within the scientific community for their diverse bioactivities, including anticancer, antifungal, antibacterial, and antiviral properties.[1] This guide provides a comparative analysis of the bioactivity of Neoaureothin and Aureothin, summarizing available quantitative data, detailing experimental protocols for key assays, and visualizing relevant biological pathways and workflows.
The primary structural difference between Neoaureothin and Aureothin lies in the length of their polyene backbone; Neoaureothin possesses a longer polyketide chain.[1][2] This structural variation is believed to influence their respective biological activities. While both are recognized for their therapeutic potential, direct head-to-head comparative studies with quantitative data across a broad spectrum of bioassays are limited in publicly available literature.[1] This guide therefore collates the existing data, with a focus on Aureothin and its derivatives for which more information is accessible, and clearly indicates where data for Neoaureothin is unavailable.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of Neoaureothin and Aureothin. It is important to note the significant gaps in the literature for direct comparative values.
Table 1: Comparative Cytotoxicity against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Neoaureothin | Data not available | - | Data not available | [1] |
| Aureothin | Data not available | - | Data not available | [1] |
| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM | [1] |
| Aureothin Analog #7 | Not Specified | Cytotoxicity Assay | > 25 µM | [4] |
Note: Alloaureothin is an isomer of Aureothin. Analog #7 is a synthetic derivative.
Table 2: Comparative Antifungal Activity
| Compound | Fungal Strain | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Neoaureothin | Data not available | - | Data not available | [1] |
| Aureothin | Data not available | - | Data not available | [1] |
Table 3: Comparative Antibacterial Activity
| Compound | Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Neoaureothin | Data not available | - | Data not available | [1] |
| Aureothin | Data not available | - | Data not available | [1] |
Table 4: Comparative Anti-HIV Activity
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Neoaureothin | HIV Replication Inhibition | - | Potent | - | [4] |
| Aureothin | HIV Replication Inhibition | - | IC50 | ~10 nM | [4] |
| Aureothin Analog #7 | HIV Replication Inhibition | Primary Human Cells | IC90 | < 45 nM | [5] |
Note: While Neoaureothin is described as a potent HIV inhibitor, specific IC50 values are not widely available. Analog #7 is a synthetic derivative of Aureothin with improved photostability and cell safety.[4][5]
Mechanisms of Action
Anticancer Activity: Induction of Intrinsic Apoptosis by Aureothin
Aureothin is understood to induce apoptosis, or programmed cell death, in cancer cells primarily through the intrinsic (mitochondrial) pathway.[1] This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm. While the precise molecular targets of Aureothin that trigger this cascade are still under investigation, the subsequent events are well-characterized.
Figure 1. Aureothin-induced intrinsic apoptosis pathway.
Anti-HIV Activity: Inhibition of Viral RNA Accumulation
Both Neoaureothin and Aureothin exhibit a novel mechanism of anti-HIV activity that is distinct from currently approved antiretroviral drugs.[6] They inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[6][7]
Figure 2. Anti-HIV mechanism of Neoaureothin and Aureothin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the bioactivities of Neoaureothin and Aureothin are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of Neoaureothin and Aureothin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Figure 3. Workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.
Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of an antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus after a specified incubation period.
Protocol:
-
Inoculum Preparation: Grow fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[3]
-
Compound Dilution: Perform two-fold serial dilutions of Neoaureothin and Aureothin in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.[3]
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth.[3]
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Principle: Similar to the antifungal assay, a standardized bacterial inoculum is challenged with serial dilutions of the antibacterial agent to determine the lowest concentration that inhibits visible growth.
Protocol:
-
Inoculum Preparation: Select 3-4 colonies from a pure overnight bacterial culture and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Compound Dilution: Prepare two-fold serial dilutions of Neoaureothin and Aureothin in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible turbidity.[10]
Figure 4. General workflow for antimicrobial MIC determination.
Anti-HIV Replication Assay (p24 Antigen ELISA)
This cell-based assay measures the inhibition of HIV-1 replication by quantifying the amount of viral p24 capsid protein produced.
Principle: A susceptible T-cell line is infected with HIV-1 and treated with the test compounds. The amount of p24 antigen released into the culture supernatant is measured by ELISA. A reduction in p24 levels indicates antiviral activity.
Protocol:
-
Cell Seeding: Seed a susceptible T-cell line (e.g., CEM-GXR) into a 96-well plate.[12]
-
Compound and Virus Addition: Add serial dilutions of Neoaureothin or Aureothin to the wells. Immediately after, add a known amount of HIV-1 stock to achieve a specific multiplicity of infection (MOI).[12]
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[12]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control and determine the IC50 value.[5]
Conclusion
Neoaureothin and Aureothin are promising natural products with a range of bioactive properties. While the available data, particularly for Aureothin and its synthetic derivatives, demonstrates potent anticancer and anti-HIV activities, a comprehensive comparative analysis is hampered by the lack of direct head-to-head studies. The anticancer mechanism of Aureothin appears to involve the induction of the intrinsic apoptosis pathway, and its anti-HIV activity, shared with Neoaureothin, is mediated by a novel mechanism of inhibiting viral RNA accumulation.
For researchers and drug development professionals, this guide highlights the therapeutic potential of this class of compounds and underscores the need for further investigation. Future studies should focus on direct comparative bioactivity assays to elucidate the structure-activity relationship between Neoreothin and Aureothin and to fully assess their potential as lead compounds for novel therapeutics. The provided experimental protocols offer a foundation for such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic Pathway for Apoptosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A versatile flow-based assay for immunocyte-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Novel Neoaureothin Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of novel Neoaureothin analogs, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. Neoaureothin, a polyketide natural product, and its analogs have garnered significant interest due to their potent anti-HIV, anticancer, and antifungal properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to facilitate further research and drug development in this promising class of compounds.
Data Presentation: Comparative Biological Activity
The biological activities of Neoaureothin analogs are compared with the natural product Aureothin and a key synthetic analog, designated as Compound #7. Compound #7 features the substitution of the para-nitrophenyl (B135317) moiety with a 4-trifluoromethylphenyl group, leading to enhanced potency and an improved safety profile.[1]
Table 1: Anti-HIV Activity and Cytotoxicity
| Compound | Target | IC90 (Anti-HIV) | CC50 (Cytotoxicity) | Selectivity Index (CC50/IC90) | Key Features |
| Aureothin (Natural) | HIV-1 | Not Reported | ~2.27 µM | ~194 | Natural polyketide with a p-nitrophenyl group. |
| Compound #7 (Synthetic) | HIV-1 | < 45 nM | > 10 µM | > 970 | 4-trifluoromethylphenyl analog with improved potency and photostability.[1] |
Table 2: Anticancer and Antifungal Activity
While extensive quantitative data for a broad range of novel Neoaureothin analogs is limited in publicly available literature, the following table summarizes the known activities of related compounds.
| Compound | Biological Activity | Cell Line / Fungal Strain | IC50 / MIC |
| Alloaureothin (Natural Isomer) | Anticancer | HT1080 (Human Fibrosarcoma) | 30 µM[1] |
| Neoaureothin Analogs (General) | Anticancer | Various Cancer Cell Lines | Improved antiproliferative activities compared to Aureothin reported.[1] |
| Neoaureothin Analogs (General) | Antifungal | Pathogenic Fungi | Selective activity reported, dependent on the integrity of the tetrahydrofuran (B95107) ring.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Neoaureothin analogs are provided below.
Synthesis of Neoaureothin Analogs (General Approach)
The synthesis of Neoaureothin analogs is a multi-step process. A general approach for a synthetic analog like Compound #7, which features a 4-trifluoromethylphenyl group, involves the following key stages:
-
Synthesis of the γ-Pyrone Core: This is typically achieved through a series of condensation and cyclization reactions starting from commercially available precursors.
-
Preparation of the Substituted Side Chain: The 4-trifluoromethylphenyl side chain is synthesized separately. This may involve functional group manipulations on a suitable phenylacetic acid derivative.
-
Coupling of the Core and Side Chain: The final step involves the coupling of the γ-pyrone core with the 4-trifluoromethylphenyl side chain, often through the formation of an ester or amide linkage, followed by any necessary subsequent modifications to yield the final analog.
Anti-HIV Activity Assessment (LC5-RIC Assay)
The anti-HIV activity of Neoaureothin derivatives is primarily evaluated using the LC5-RIC (human T-cell line CEM-derived) reporter cell line.
-
Cell Culture: LC5-RIC cells, which are engineered to be highly susceptible to HIV and contain a DsRed1 fluorescent reporter gene activated upon HIV infection, are cultured in microtiter plates.
-
Compound Addition: Test compounds (natural Neoaureothin or synthetic derivatives) are added to the cell cultures at various concentrations.
-
HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.
-
Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.
-
Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein. The 90% inhibitory concentration (IC90) is then determined.
Cytotoxicity Assessment (MTT Assay)
The cytotoxicity of the analogs is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Adherent cells (e.g., HT1080) or suspension cells (e.g., LC5-RIC) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader to determine cell viability. The 50% cytotoxic concentration (CC50) is calculated.
Antifungal Activity Assessment (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against pathogenic fungi is determined using a broth microdilution method.
-
Fungal Culture: The fungal strains of interest are cultured in a suitable liquid medium.
-
Compound Exposure: The fungal cultures are exposed to a range of concentrations of the test compounds in a 96-well plate format.
-
Incubation: The cultures are incubated under appropriate conditions for fungal growth.
-
Growth Inhibition Measurement: Fungal growth is assessed by measuring the turbidity (optical density) or by visual inspection. The MIC is determined as the lowest concentration of the compound that prevents visible fungal growth.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Anti-HIV Activity
Neoaureothin and its analogs exhibit a novel mechanism of anti-HIV action by inhibiting the de novo production of HIV from integrated proviruses. They achieve this by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1]
Caption: Mechanism of action of Neoaureothin analogs against HIV.
Proposed Mechanism of Action: Anticancer Activity
The anticancer activity of Aureothin, and likely its Neoaureothin analogs, is believed to be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis pathway for Neoaureothin analogs.
Experimental Workflow: Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel Neoaureothin analogs.
Caption: General workflow for synthesis and evaluation of Neoaureothin analogs.
References
A Head-to-Head Comparison of Neoaureothin and Other Key Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Neoaureothin with other well-characterized protein synthesis inhibitors: cycloheximide, anisomycin (B549157), and puromycin (B1679871). The information presented herein is intended to be an objective resource, offering insights into the distinct mechanisms of action, potency, and experimental considerations for each compound.
Introduction to the Inhibitors
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention and research. Small molecule inhibitors of this process are invaluable tools for dissecting cellular mechanisms and for the development of novel drugs. This guide focuses on Neoaureothin, a naturally occurring γ-pyrone polyketide, and compares its activity with three classical protein synthesis inhibitors.
Neoaureothin is primarily recognized for its potent anti-HIV activity. Its mechanism of action is distinct from many other protein synthesis inhibitors, as it has been shown to inhibit the replication of HIV by preventing the accumulation of viral RNAs that are essential for producing new virions.[1] While it impacts the production of viral proteins, studies on its derivative suggest it does not globally affect cellular protein expression.[2]
Cycloheximide , an antibiotic produced by Streptomyces griseus, is a widely used tool in cell biology to inhibit eukaryotic protein synthesis.[2] It specifically targets the 80S ribosome, blocking the translocation step of elongation.[2][3]
Anisomycin , another antibiotic isolated from Streptomyces griseolus, also targets the eukaryotic 80S ribosome.[4] It inhibits the peptidyl transferase reaction, a critical step in peptide bond formation.[4][5] Beyond its role as a protein synthesis inhibitor, anisomycin is also known to activate stress-activated protein kinases.[5]
Puromycin , an aminonucleoside antibiotic from Streptomyces alboniger, acts as a structural analog of the 3' end of aminoacyl-tRNA.[6][7] This mimicry allows it to be incorporated into the growing polypeptide chain, leading to premature termination of translation in both prokaryotic and eukaryotic cells.[6][7]
Quantitative Data Presentation
| Compound | Target/Mechanism | Assay Type | Cell Line/System | IC50/IC90 | CC50 | Reference(s) |
| Neoaureothin | HIV-1 Replication Inhibition (blocks viral RNA accumulation) | HIV-1 Inhibition Assay | Not Specified | ~2.2 nM (IC50) | Not Specified | [1] |
| Neoaureothin Derivative (Compound #7) | HIV-1 Replication Inhibition | HIV-1 Inhibition Assay | Primary Human Cells | <45 nM (IC90) | Improved cell safety compared to Aureothin (B1665325) | [1][8] |
| Cycloheximide | Eukaryotic Translation Elongation Inhibition (blocks translocation) | Protein Synthesis Inhibition (Leucine incorporation) | HepG2 | 6600 ± 2500 nM | 570 ± 510 nM | [9] |
| Protein Synthesis Inhibition | In vivo | 532.5 nM | Not Specified | [4] | ||
| Anisomycin | Eukaryotic Peptidyl Transferase Inhibition | Protein Synthesis Inhibition | Leishmania tarentolae lysate | 0.55 µM | Not Specified | [6] |
| Puromycin | Premature Chain Termination | Protein Synthesis Inhibition (Leucine incorporation) | HepG2 | 1600 ± 1200 nM | 1300 ± 64 nM | [9] |
| Cytotoxicity Assay | NIH/3T3 | 3.96 µM (IC50 for cytotoxicity) | Not Applicable | [7] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the eukaryotic protein synthesis pathway and the specific points of inhibition for each compound.
Caption: Mechanism of action of Neoaureothin and comparator protein synthesis inhibitors.
Experimental Protocols
Accurate assessment of protein synthesis inhibition is crucial for understanding the efficacy and mechanism of action of these compounds. Below are detailed protocols for two common assays used to measure protein synthesis.
Luciferase-Based In Vitro Translation Assay
This assay provides a quantitative measure of protein synthesis in a cell-free system. The synthesis of a luciferase reporter enzyme is measured by its luminescent activity, which is directly proportional to the amount of protein synthesized.
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation is incubated with a luciferase mRNA template. In the presence of an inhibitor, the synthesis of luciferase is reduced, leading to a decrease in luminescence.
Materials:
-
Rabbit Reticulocyte Lysate
-
Luciferase mRNA
-
Amino Acid Mixture (without methionine if radiolabeling)
-
RNase Inhibitor
-
Test compounds (Neoaureothin, Cycloheximide, etc.)
-
Luciferase Assay Reagent
-
96-well luminometer plate
-
Luminometer
Protocol:
-
Prepare Master Mix: On ice, prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and RNase inhibitor according to the manufacturer's instructions.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO). The final solvent concentration in the reaction should be kept below 1%.
-
Add mRNA: Add luciferase mRNA to the master mix to a final concentration of 10-50 µg/mL.
-
Set up Reactions: In a 96-well plate, add 20 µL of the master mix to each well.
-
Add Inhibitors: Add 1 µL of the diluted test compounds or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.
-
Equilibration: After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
-
Luciferase Assay: Add 50 µL of luciferase assay reagent to each well.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a luciferase-based in vitro translation assay.
SUnSET (Surface Sensing of Translation) Assay
The SUnSET assay is a non-radioactive method to monitor global protein synthesis in cultured cells. It is based on the incorporation of puromycin into newly synthesized proteins, which are then detected by western blotting.
Principle: Puromycin, an aminoacyl-tRNA analog, is incorporated into nascent polypeptide chains, causing their premature release from the ribosome. These puromycylated peptides can be detected by an anti-puromycin antibody, and the intensity of the signal is proportional to the rate of protein synthesis.
Materials:
-
Cultured cells
-
Puromycin solution (1 mg/mL in water)
-
Protein synthesis inhibitors
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and western blotting apparatus
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the protein synthesis inhibitors at various concentrations for the desired time.
-
Puromycin Labeling: Add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the puromycin signal and the loading control. Normalize the puromycin signal to the loading control and compare the levels of protein synthesis between different treatment conditions.
Caption: Experimental workflow for the SUnSET assay.
Conclusion
This guide provides a comparative overview of Neoaureothin and three widely used protein synthesis inhibitors. While cycloheximide, anisomycin, and puromycin directly target the ribosomal machinery to halt protein synthesis, Neoaureothin's primary described mechanism of action is more specific, involving the inhibition of HIV replication through the disruption of viral RNA accumulation. The lack of evidence for global protein synthesis inhibition by Neoaureothin suggests a more targeted mode of action, which could be advantageous in a therapeutic context by minimizing off-target effects. The provided experimental protocols offer robust methods for researchers to further investigate and compare the effects of these and other compounds on protein synthesis. This comparative analysis underscores the diverse strategies that small molecules can employ to modulate protein synthesis and highlights the importance of selecting the appropriate inhibitor based on the specific research question.
References
- 1. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Auranofin and reactive oxygen species inhibit protein synthesis and regulate the level of the PLK1 protein in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting eukaryotic ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Investigating Cross-Resistance of Neoaureothin with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies between the novel antiviral compound Neoaureothin and established antibiotics. While specific experimental data on Neoaureothin's cross-resistance with antibiotics is not currently available in published literature, this document outlines the standardized methodologies and data presentation formats that researchers can employ to generate and interpret such crucial data. Understanding the potential for cross-resistance is a critical step in the preclinical development of any new antimicrobial or antiviral agent.
Rationale for Cross-Resistance Studies
Neoaureothin, a γ-pyrone polyketide, has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] Its primary mechanism of action involves blocking the accumulation of HIV RNAs that encode for structural virion components, a mode of action distinct from all currently approved antiretroviral drugs.[1] Given this unique mechanism, it is hypothesized that Neoaureothin is unlikely to exhibit cross-resistance with existing classes of antibiotics that target different cellular pathways. However, empirical testing is essential to validate this hypothesis.
Cross-resistance studies are vital to:
-
Determine if pre-existing antibiotic resistance mechanisms in bacteria could confer resistance to Neoaureothin.
-
Predict the potential clinical utility of Neoaureothin in settings with high antibiotic resistance prevalence.
-
Elucidate potential synergistic or antagonistic interactions with commonly used antibiotics.
Experimental Protocols
A systematic investigation of cross-resistance involves a series of established in vitro assays. The following protocols are recommended for evaluating the interaction between Neoaureothin and a panel of known antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a foundational assay in cross-resistance studies.
Protocol:
The MIC of Neoaureothin and comparator antibiotics should be determined for a panel of bacterial strains, including both susceptible wild-type strains and well-characterized resistant strains. The broth microdilution method is a standard and recommended procedure.[2]
-
Preparation of Reagents: Prepare stock solutions of Neoaureothin and comparator antibiotics in an appropriate solvent. Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains overnight and then dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[2]
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can determine if the combination is synergistic (more effective together than the sum of their individual effects), antagonistic (less effective together), or indifferent.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of Neoaureothin (e.g., along the rows) and a comparator antibiotic (e.g., down the columns).
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay and incubate under appropriate conditions.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
The results are interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Experimental Setup: Prepare flasks containing CAMHB with Neoaureothin and/or a comparator antibiotic at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC).
-
Inoculation: Inoculate the flasks with a standardized bacterial inoculum to a starting density of approximately 5 x 10^5 CFU/mL. Include a growth control flask without any antimicrobial.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each flask, perform serial dilutions, and plate onto nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Data Presentation
Quantitative data from cross-resistance studies should be summarized in clear and concise tables to facilitate comparison.
Table 1: Hypothetical MIC Data for Neoaureothin Against a Panel of Bacterial Strains
| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) of Comparator Antibiotic | MIC (µg/mL) of Neoaureothin |
| Staphylococcus aureus ATCC 29213 | Wild-Type | Oxacillin: 0.25 | 16 |
| S. aureus MRSA NRS384 | Methicillin-Resistant | Oxacillin: >256 | 16 |
| Escherichia coli ATCC 25922 | Wild-Type | Ciprofloxacin: 0.008 | 32 |
| E. coli clinical isolate (ESBL) | Extended-Spectrum β-Lactamase Producer | Ceftazidime: 64 | 32 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | Gentamicin: 1 | >64 |
| P. aeruginosa clinical isolate (MDR) | Multi-Drug Resistant | Gentamicin: >128 | >64 |
This table presents hypothetical data for illustrative purposes.
Visualizing Experimental Workflows and Concepts
Diagrams are essential for communicating complex experimental workflows and theoretical concepts.
Caption: Workflow for assessing the cross-resistance of a novel compound.
Caption: Distinct mechanisms of action suggesting a low likelihood of cross-resistance.
References
Confirming the target binding of Neoaureothin using biophysical methods
For Researchers, Scientists, and Drug Development Professionals
Neoaureothin, a potent γ-pyrone polyketide, and its derivatives have emerged as significant inhibitors of Human Immunodeficiency Virus (HIV) replication.[1] Their unique mechanism of action, which involves the inhibition of de novo virus production by blocking the accumulation of viral RNAs encoding structural components, distinguishes them from all currently approved antiretroviral drugs.[1] While the phenotypic effects of Neoaureothin are well-documented, the direct molecular target remains to be definitively identified. A proteomic analysis of a highly active synthetic derivative, Compound #7, revealed that it does not globally affect protein expression in primary blood cells but may modulate cellular pathways associated with HIV infection, suggesting a specific target rather than a general cytotoxic effect.[1]
This guide provides a comparative overview of key biophysical methods that are instrumental in the identification and validation of the direct molecular target of Neoaureothin. By employing these techniques, researchers can elucidate the binding kinetics, affinity, and thermodynamics of the interaction between Neoaureothin and its putative target, thereby providing the crucial experimental data needed to confirm its mechanism of action.
Comparison of Biophysical Methods for Target Binding Confirmation
Once a potential target protein for Neoaureothin is identified through methods such as affinity chromatography, photo-affinity labeling, or proteomic approaches, a panel of biophysical techniques can be employed to characterize the direct binding interaction.[2][3][4] The following table summarizes the key quantitative data that can be obtained from Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
| Biophysical Method | Principle | Key Parameters Measured | Typical Data Output | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | Association rate constant (kon), Dissociation rate constant (koff), Equilibrium dissociation constant (KD) | Sensorgram showing association and dissociation phases. | Real-time kinetics, high sensitivity, label-free detection (for analyte). | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a macromolecule. | Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS) | Titration curve showing heat change per injection. | Label-free, in-solution measurement, provides a complete thermodynamic profile. | Requires relatively large amounts of sample, lower throughput. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Equilibrium dissociation constant (KD) | Binding curve showing the change in thermophoresis as a function of ligand concentration. | Low sample consumption, in-solution measurement, wide range of affinities. | Requires fluorescent labeling of one of the binding partners. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of Neoaureothin binding to a putative target protein.
Methodology:
-
Immobilization of the Target Protein:
-
The purified putative target protein is covalently immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The surface of the chip is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.
-
Finally, any remaining active esters are deactivated with an injection of ethanolamine.
-
A reference flow cell is prepared similarly but without the protein to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of Neoaureothin (analyte) in a suitable running buffer (e.g., HBS-EP+) are prepared.
-
Each concentration is injected over the sensor chip surface at a constant flow rate.
-
The association of Neoaureothin to the immobilized target protein is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of Neoaureothin binding to a putative target protein.
Methodology:
-
Sample Preparation:
-
The purified putative target protein and Neoaureothin are extensively dialyzed against the same buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
The concentrations of the protein and Neoaureothin are accurately determined.
-
-
Titration:
-
The sample cell of the ITC instrument is filled with the target protein solution (e.g., 10-50 µM).
-
The injection syringe is filled with the Neoaureothin solution (e.g., 100-500 µM).
-
A series of small injections (e.g., 2-5 µL) of the Neoaureothin solution are made into the sample cell while the heat change is monitored.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting Neoaureothin into the buffer alone and is subtracted from the experimental data.
-
The integrated heat changes from each injection are plotted against the molar ratio of Neoaureothin to the target protein.
-
The resulting isotherm is fitted to a suitable binding model to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH).
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Visualizing the Path to Target Confirmation
The following diagrams illustrate the general workflow for identifying and confirming the target of a bioactive compound like Neoaureothin, and the known pathway it disrupts in the HIV life cycle.
Caption: Workflow for target identification and validation of a bioactive compound.
Caption: Neoaureothin's known mechanism of action within the HIV replication cycle.
References
- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of the Neoaureothin Scaffold
Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on a wide range of neoaureothin (B8089337) analogs are limited in publicly available literature. This guide, therefore, focuses on the closely related and structurally similar parent compound, aureothin (B1665325), to illustrate the SAR principles within this class of molecules. The findings on aureothin analogs are highly relevant for predicting the activities of potential neoaureothin analogs.[1]
Neoaureothin, a γ-pyrone polyketide natural product, and its isomer Aureothin, have attracted significant interest due to their potent biological activities, particularly as inhibitors of Human Immunodeficiency Virus (HIV) replication.[2][3] This guide provides a comparative analysis of aureothin and neoaureothin analogs, focusing on their anti-HIV activity. It summarizes quantitative data, details key experimental protocols, and visualizes the general workflow for SAR studies and the compound's mechanism of action.
Data Presentation: Comparison of Aureothin and Neoaureothin Analog Activity
The primary biological activity reported for aureothin and its derivatives is the inhibition of HIV replication.[1][3] The following table summarizes the anti-HIV activity and cytotoxicity of key analogs.
| Compound | Structure Description | Anti-HIV Activity (IC50/IC90) | Cytotoxicity (CC50) | Key Structural Features |
| Aureothin (#1) | Natural product with a p-nitrophenyl group. | ~10 nM (IC50) | >10 µM | Reference Structure. |
| Neoaureothin | Isomer of Aureothin. | Potent | Not specified | Photolabile, undergoes light-induced isomerization-cyclization.[1] |
| Analog #7 | Synthetic derivative of Neoaureothin with a 4-trifluoromethylphenyl group instead of the p-nitrophenyl moiety. | <45 nM (IC90) | >10 µM | A synthetic analog with improved photostability and cell safety.[1][3] |
| Analog #2 | Truncated analog lacking the nitro-aryl moiety and the linker. | >10,000 nM (IC50) | Not reported | Demonstrates the importance of the nitro-aryl group and linker for activity.[1] |
| Analog #18 | Carboxyl-substituted analog where the nitro group is replaced by a carboxyl group. | >10,000 nM (IC50) | Not reported | Highlights the critical role of the nitro group for potency.[1] |
Key Insights from SAR Studies:
-
The p-nitrophenyl group is crucial for the anti-HIV activity of aureothin. Its removal or replacement with a carboxyl group leads to a significant loss of potency.[1]
-
Fluorination of the aromatic ring , as seen in Analog #7, can lead to analogs with comparable or improved anti-HIV activity and better safety profiles.[1]
-
The linker region between the γ-pyrone core and the aromatic ring is essential for maintaining the active conformation of the molecule.[1]
-
The synthetic derivative, Compound #7 , shows superior anti-HIV activity and an improved safety profile compared to the natural product Aureothin.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of aureothin and neoaureothin analogs are provided below.
1. Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)
This cell-based assay is a common method for screening anti-HIV compounds.[3]
-
Principle: LC5-RIC cells are a human T-cell line highly susceptible to HIV and contain a DsRed1-encoding reporter gene activated by HIV infection. Upon successful HIV infection and replication, the reporter gene is expressed, leading to a fluorescent signal that can be quantified.
-
Cell Line: LC5-RIC reporter cells.[3]
-
Procedure:
-
LC5-RIC cells are seeded in microtiter plates.
-
Test compounds (e.g., Neoaureothin derivatives) are added to the cell cultures.
-
Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.
-
The plates are incubated to allow for viral replication and reporter gene expression.
-
The expression of the DsRed1 fluorescent protein is measured to determine the extent of HIV replication.
-
The half-maximal inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is calculated by comparing the fluorescence in treated wells to untreated control wells.[3]
-
2. Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxicity of the compounds and ensure that the observed antiviral effect is not due to cell death.[2]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Cell Line: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curves.
-
Mandatory Visualization
References
A Comparative Analysis of the Nematicidal Spectrum of Neoaureothin and Commercial Nematicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nematicidal spectrum of the natural product Neoaureothin (also known as Spectinabilin) with established commercial nematicides, Fluopyram (B1672901) and Abamectin (B1664291). The information is intended to assist researchers in evaluating the potential of Neoaureothin as a novel nematicidal agent.
Executive Summary
Neoaureothin, a polyketide metabolite from Streptomyces species, demonstrates potent nematicidal activity against both free-living and plant-parasitic nematodes.[1] Its unique mode of action, which appears to differ from that of common commercial nematicides, suggests it could be a valuable tool in managing nematode populations, particularly where resistance to existing products is a concern.[1] Commercial nematicides like Fluopyram and Abamectin have a broad spectrum of activity against economically important plant-parasitic nematodes. This guide presents available quantitative data, experimental methodologies, and a visual representation of the underlying mechanisms of action to facilitate a scientific comparison.
Quantitative Nematicidal Activity
The following tables summarize the available data on the nematicidal efficacy of Neoaureothin, Fluopyram, and Abamectin against various nematode species. It is important to note that direct comparisons of IC50/LC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Nematicidal Activity of Neoaureothin (Spectinabilin)
| Nematode Species | Life Stage | Exposure Time | IC50 (µg/mL) | Mortality Rate at Specific Concentrations |
| Caenorhabditis elegans | L1 larvae | 24 hours | 2.948[2] | >90% at 5 µg/mL; 100% at 10 µg/mL[2] |
| Meloidogyne incognita | J2 larvae | 72 hours | Not Reported | ~40% at 100 µg/mL[2] |
| Bursaphelenchus xylophilus | Not Specified | 24 hours | 0.84[2] | Not Reported |
Table 2: Nematicidal Activity of Fluopyram
| Nematode Species | Life Stage | Exposure Time | LC50 (µmol/L) | Efficacy |
| Meloidogyne incognita | J2 larvae | 1-14 days | 2.15 - 0.04[3] | Significant control up to 14 days after planting[3] |
| Meloidogyne javanica | J2 larvae | 24 hours | >80% paralysis at 0.25 µL/L[4] | Superior efficacy in soil compared to oxamyl[4] |
| Meloidogyne spp. | Not Specified | Not Specified | Not Reported | Prevents infection and development at micromolar to nanomolar concentrations[5] |
| Heterodera schachtii | J2 larvae | Not Specified | Not Reported | Prevents infection and development at micromolar to nanomolar concentrations[5] |
Table 3: Nematicidal Activity of Abamectin
| Nematode Species | Life Stage | Exposure Time | LC50 (µg/mL) | LD50 (µg/mL) |
| Meloidogyne spp. | J2 larvae | 48 hours | 21.66 - 191.91 (formulation dependent)[6] | Not Reported |
| Meloidogyne spp. | Eggs | 7 days | EC50: 12.83 - 58.29 (formulation dependent)[6] | Not Reported |
| Globodera pallida | Eggs | 24 - 384 hours | Not Reported | 13.23 (24h) to 2.90 (384h)[7] |
| Globodera pallida | Not Specified | Not Specified | Not Reported | 14.4 (in soil)[7] |
Experimental Protocols
Nematode Mortality Assay (In Vitro)
This protocol is a standard method for determining the direct lethal effect of a compound on nematodes.
-
Preparation of Test Compound: A stock solution of the test compound (e.g., Neoaureothin) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in sterile water or a buffer (e.g., M9 buffer) to achieve the desired final concentrations. The final solvent concentration should not exceed a non-toxic level (typically ≤1%).[1]
-
Nematode Suspension: Synchronized nematodes of a specific life stage (e.g., L1 or J2 larvae) are suspended in sterile water or buffer at a known concentration (e.g., 40-50 individuals per 50 µL).[1]
-
Assay Setup: The assay is typically performed in a 96-well microtiter plate. 50 µL of the nematode suspension is added to each well, followed by 50 µL of the corresponding test solution. Negative controls (solvent only) and positive controls (a known nematicide) are included.[1]
-
Incubation: The plates are incubated at a temperature suitable for the nematode species (e.g., 20-25°C) for specific time points (e.g., 24, 48, 72 hours).[1]
-
Mortality Assessment: At each time point, the number of dead nematodes is counted under an inverted microscope. Nematodes are considered dead if they are straight and do not respond to a physical stimulus (e.g., probing with a fine needle).
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the data is used to determine the IC50 or LC50 value using appropriate statistical software.
Nematode Egg Hatch Inhibition Assay
This assay assesses the ovicidal or larvicidal activity of a compound.
-
Egg Collection and Sterilization: Nematode eggs are extracted from infected plant roots or adult nematodes. The eggs are surface-sterilized, often using a sodium hypochlorite (B82951) solution, to prevent microbial contamination.[8]
-
Preparation of Test Compound: Similar to the mortality assay, serial dilutions of the test compound are prepared.
-
Assay Setup: A known number of sterilized eggs (e.g., 100-200) are placed in each well of a multi-well plate containing the different concentrations of the test compound.
-
Incubation: The plates are incubated under conditions that promote hatching (e.g., 25-28°C) for a period sufficient for hatching to occur in the control group (e.g., 48-72 hours).
-
Assessment: The number of hatched larvae and unhatched eggs are counted in each well.
-
Data Analysis: The percentage of egg hatch inhibition is calculated relative to the negative control. This data can be used to determine the EC50 value for egg hatch inhibition.
Modes of Action and Signaling Pathways
Neoaureothin: Induction of Vacuolar Death
Neoaureothin exhibits a mode of action that is distinct from many neurotoxic nematicides. It is observed to cause vacuolar death in nematodes.[1] While the precise molecular target and signaling cascade are still under investigation, it is believed to act on a novel biological target, independent of the targets of organophosphates, carbamates, and avermectins.[1]
Caption: Proposed mechanism of Neoaureothin leading to vacuolar death in nematodes.
Fluopyram: Inhibition of Succinate (B1194679) Dehydrogenase (Complex II)
Fluopyram is a succinate dehydrogenase inhibitor (SDHI).[5] It targets Complex II of the mitochondrial electron transport chain in nematodes.[5] By binding to the ubiquinone-binding site of this complex, Fluopyram blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and ATP production, which leads to paralysis and death of the nematode.[5][9]
Caption: Fluopyram inhibits Complex II, disrupting ATP production and causing nematode paralysis.
Abamectin: Activation of Glutamate-Gated Chloride Channels
Abamectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes.[10] Its binding to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane. This disrupts nerve signal transmission, leading to paralysis and eventual death of the nematode.[11]
Caption: Abamectin activates GluCls, leading to hyperpolarization, paralysis, and death.
Conclusion
Neoaureothin presents a promising profile as a nematicidal compound with a mode of action that is distinct from the widely used commercial nematicides, Fluopyram and Abamectin. While the currently available data indicates potent activity against certain nematode species, further research is required to establish its efficacy against a broader range of agriculturally significant plant-parasitic nematodes. Direct comparative studies under standardized conditions are necessary to fully assess its potential relative to existing commercial products. The novel mechanism of inducing vacuolar death warrants further investigation as it may offer a solution to combat nematode populations that have developed resistance to conventional nematicides.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative biological activity of abamectin formulations on root-knot nematodes (Meloidogyne spp.) infecting cucumber plants: in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AOP-Wiki [aopwiki.org]
In Vivo Efficacy of Neoaureothin and its Derivatives: A Comparative Guide for Researchers
A notable gap in publicly available scientific literature exists regarding the in vivo efficacy of Neoaureothin and its derivatives in animal models. Extensive searches for quantitative data on tumor volume reduction, survival rates, or specific pharmacokinetic and toxicity profiles in preclinical animal studies have not yielded specific results. The current body of research predominantly focuses on the in vitro activities of these compounds, particularly their potent anti-HIV and anticancer properties.
This guide, therefore, provides a comprehensive comparison based on the available in vitro experimental data, offering valuable insights for researchers, scientists, and drug development professionals. It summarizes the known biological activities, details the experimental protocols used for these assessments, and outlines the proposed mechanisms of action.
Comparative Analysis of In Vitro Activity
Neoaureothin and its parent compound, Aureothin, are polyketides that have demonstrated significant biological activity. Research has led to the synthesis of derivatives with potentially improved efficacy and safety profiles. A key synthetic derivative, referred to as compound #7 , has shown particular promise in anti-HIV studies. In this derivative, the para-nitrophenyl (B135317) group of the parent compound is replaced by a 4-trifluoromethylphenyl group.
The following table summarizes the available quantitative data on the in vitro anti-HIV and cytotoxic activities of Aureothin and its derivative, compound #7.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| Aureothin | HIV Replication | LC5-RIC | IC50 | Not specified | |
| Cytotoxicity | Not specified | CC50 | ~2.27 µM | [1] | |
| Compound #7 | HIV Replication | Primary Human Cells | IC90 | <45 nM | [2] |
| Cytotoxicity | Not specified | CC50 | >10 µM | [1] |
Key Observations:
-
Compound #7 exhibits significantly more potent anti-HIV activity compared to what is generally reported for Aureothin.
-
A crucial finding is the improved safety profile of compound #7, which shows no cytotoxic effects up to 10 µM, a stark contrast to Aureothin's cytotoxicity at approximately 2.27 µM[1].
-
This leads to a dramatically improved selectivity index for compound #7 (over 970) compared to Aureothin (~194), highlighting its potential as a more viable therapeutic candidate[1].
-
Beyond anti-HIV activity, a related natural derivative, alloaureothin, has demonstrated growth inhibitory effects against human fibrosarcoma cells (HT1080) with a 50% inhibitory concentration (IC50) of 30 µM.
Mechanism of Action: Inhibition of HIV Replication
The primary mechanism of action described for Neoaureothin and its derivatives against HIV is distinct from currently approved antiretroviral drugs. These compounds inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA[2].
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.
Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)
This assay is a primary method for evaluating the anti-HIV activity of Neoaureothin and its derivatives.
-
Principle: The LC5-RIC cell line is a human T-cell line (CEM-derived) that is highly susceptible to HIV infection. It is engineered to contain a DsRed1 fluorescent reporter gene, which is activated upon HIV infection. The level of fluorescence is, therefore, a direct measure of HIV replication.
-
Protocol:
-
Cell Culture: LC5-RIC cells are cultured in microtiter plates.
-
Compound Addition: Test compounds (e.g., Neoaureothin, compound #7) are added to the cell cultures at various concentrations.
-
HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.
-
Incubation: The plates are incubated to allow for viral replication and reporter gene expression.
-
Data Acquisition: The expression of the DsRed1 fluorescent protein is quantified using a fluorescence plate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is calculated by comparing the fluorescence in treated wells to untreated control wells.
-
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the viability of cells and determine the cytotoxic concentration of the compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting cell viability against compound concentration.
-
Proposed Experimental Workflow for Future In Vivo Studies
The lack of in vivo data for Neoaureothin and its derivatives represents a significant knowledge gap. The following workflow outlines a logical progression for future research to bridge the gap from promising in vitro results to preclinical animal model evaluation.
Conclusion and Future Directions
While Neoaureothin and its derivatives, particularly compound #7, have demonstrated compelling in vitro anti-HIV activity and improved safety profiles, the absence of in vivo efficacy data in animal models is a critical limitation to their further development. Future research should prioritize conducting well-designed animal studies to evaluate the pharmacokinetics, safety, and therapeutic efficacy of these promising compounds. Such studies are essential to validate the in vitro findings and to determine their true potential as clinically relevant therapeutic agents. The experimental protocols and workflow outlined in this guide provide a framework for these necessary next steps in the investigation of Neoaureothin and its derivatives.
References
Validating the Specificity of Neoaureothin for the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of a compound's specificity for its intended molecular target is a cornerstone of reliable pharmacological research and drug development. This guide provides a comparative framework for assessing the specificity of a novel compound, using the hypothetical case of Neoaureothin for the androgen receptor (AR). While Neoaureothin is primarily recognized for its anti-HIV properties, this guide outlines the essential experiments required to determine its (or any novel compound's) potential interaction with the androgen receptor.
To provide a clear benchmark, we will compare the hypothetical results of Neoaureothin against well-characterized AR modulators: Dihydrotestosterone (DHT), a potent endogenous agonist, and Bicalutamide (B1683754) and Enzalutamide, two clinically relevant antagonists.
Data Presentation
Table 1: Competitive Androgen Receptor Binding Affinity
This table summarizes the hypothetical binding affinity of Neoaureothin for the androgen receptor compared to known AR ligands. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled competitor from the receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Ligand Type | IC50 (nM) |
| Dihydrotestosterone (DHT) | Agonist | 3.2[1] |
| Bicalutamide | Antagonist | 159-243[2] |
| Enzalutamide | Antagonist | 36[3] |
| Neoaureothin (Hypothetical) | Unknown | >10,000 |
Note: The IC50 value for Neoaureothin is hypothetical and represents a scenario where the compound exhibits no significant binding to the androgen receptor.
Table 2: Androgen Receptor Transcriptional Activity
This table presents the functional activity of the compounds on AR-mediated gene transcription, as determined by a luciferase reporter gene assay. For the agonist (DHT), the half-maximal effective concentration (EC50) for inducing reporter activity is shown. For the antagonists (Bicalutamide and Enzalutamide), the half-maximal inhibitory concentration (IC50) against DHT-induced activity is presented.
| Compound | Functional Activity | EC50/IC50 (nM) |
| Dihydrotestosterone (DHT) | Agonist (Induction) | ~1-5 |
| Bicalutamide | Antagonist (Inhibition) | ~150-200[4] |
| Enzalutamide | Antagonist (Inhibition) | ~120[4] |
| Neoaureothin (Hypothetical) | No significant effect | >10,000 |
Note: The EC50/IC50 value for Neoaureothin is hypothetical, indicating no significant agonistic or antagonistic activity on the androgen receptor.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Androgen receptor source (e.g., cytosol from prostate tissue or recombinant human AR)
-
Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-DHT)
-
Test compounds (Neoaureothin, DHT, Bicalutamide, Enzalutamide)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well filter plates
-
Scintillation counter and fluid
Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and control ligands. The radiolabeled ligand should be prepared at a concentration at or below its dissociation constant (Kd).
-
Incubation: In a 96-well plate, combine the androgen receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound or unlabeled control ligand. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of unlabeled ligand).
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by vacuum filtration through the filter plates.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
Materials:
-
A suitable cell line (e.g., PC-3 or HEK293T)
-
AR expression vector
-
An androgen response element (ARE)-driven luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (phenol red-free and with charcoal-stripped serum)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-treat with a constant concentration of DHT (e.g., 1 nM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis: Lyse the cells to release the luciferase enzyme.
-
Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized activity against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists) values.[5][6][7][8]
Western Blotting for AR Target Gene Expression
This technique is used to assess the effect of a compound on the protein expression of downstream targets of the androgen receptor, such as Prostate-Specific Antigen (PSA).
Materials:
-
AR-positive cell line (e.g., LNCaP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[9][10][11][12][13]
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 8. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sahulab.org [sahulab.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Androgen Receptor-Mediated Transcription by RPB5 Binding Protein URI/RMP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Neoaureothin: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive operational plan for the proper disposal of Neoaureothin, a polyketide with a nitroaromatic moiety. In the absence of explicit disposal directives, this document outlines a conservative approach based on the compound's chemical properties and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While one available SDS for Neoaureothin does not classify it as a hazardous substance under the Globally Harmonized System (GHS), the presence of a nitroaromatic group warrants a cautious approach, as such compounds can be toxic and environmentally persistent.[1] Always handle Neoaureothin in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, should be worn at all times.
Quantitative Data Summary
The following table summarizes key physicochemical properties for Neoaureothin, which are essential for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Chemical Identity | ||
| CAS Number | 59795-94-7 | PubChem[2] |
| PubChem CID | 10096575 | PubChem[2] |
| Molecular Formula | C28H31NO6 | PubChem[2] |
| Molecular Weight | 477.5 g/mol | PubChem[2] |
| Physical Properties | ||
| Physical Form | Solid (based on similar compounds) | General Knowledge |
| Chemical Properties | ||
| Chemical Class | Polyketide, C-nitro compound | PubChem[2] |
| Stability | Reported to be photolabile | General Knowledge |
Best Practice Disposal Protocol
Given the lack of specific degradation or neutralization protocols for Neoaureothin, it should be treated as hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired solid Neoaureothin in a clearly labeled, sealed container. The label should include "Hazardous Waste," "Neoaureothin," and the approximate quantity. Do not mix with other chemical waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste: All solutions containing Neoaureothin, as well as solvent rinsates from decontamination, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should specify the contents (e.g., "Waste Neoaureothin in DMSO"), the estimated concentration, and any other components of the mixture.
-
Contaminated Materials: Any disposable materials that have come into direct contact with Neoaureothin, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, sealed waste bag and disposed of as solid hazardous waste.
Step 2: Storage of Chemical Waste
Store all waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. Ensure the containers are sealed to prevent the release of vapors and are stored away from direct light, given Neoaureothin's photolability.
Step 3: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained to handle and dispose of chemical waste in accordance with federal, state, and local regulations. Do not attempt to dispose of Neoaureothin down the drain or in the regular trash.
Experimental Protocols
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment, such as glassware, spatulas, and magnetic stir bars, that has been in contact with Neoaureothin must be thoroughly decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a small amount of a solvent in which Neoaureothin is soluble (e.g., Dimethyl Sulfoxide (DMSO), Ethanol). Collect this initial rinsate as liquid hazardous waste.
-
Secondary Rinse: Perform a second rinse with the same solvent to ensure the removal of residual compound. This rinsate should also be collected as liquid hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven, as appropriate.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for waste disposal and the workflow for equipment decontamination.
By adhering to these conservative yet essential procedures, laboratory personnel can ensure the safe and compliant disposal of Neoaureothin, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
Personal protective equipment for handling Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Neoaureothin. While the available Safety Data Sheet (SDS) for Neoaureothin indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is always recommended when handling any chemical, especially in a research and drug development setting where toxicological properties may not be fully characterized. Adherence to these safety protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary barrier against exposure to laboratory chemicals. The following table summarizes the recommended PPE for handling Neoaureothin, based on general best practices for handling chemicals with limited toxicological data.
| PPE Component | Specification | Purpose |
| Hand Protection | Powder-free nitrile gloves. | Prevents skin contact. While the SDS states the product does not generally irritate the skin, gloves are a standard precaution for handling all chemicals.[1][2] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or aerosols.[1] |
| Body Protection | A closed-front laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. | To be used if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[2][3] |
Operational Plan for Handling Neoaureothin
A systematic approach to handling Neoaureothin is crucial for maintaining safety and the integrity of your experiments.
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood if there is a potential for generating aerosols or dust.
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any tears or punctures.
-
Handling:
-
After Handling:
3. Emergency Procedures:
-
Skin Contact: Although the product is generally not an irritant, it is good practice to wash the affected area with soap and water.
-
Eye Contact: Rinse the eye with water for several minutes.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: If symptoms persist, consult a doctor.
Operational Workflow for Handling Neoaureothin
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
